2-(3-Chloro-5-methoxyphenyl)acetonitrile
Description
Properties
IUPAC Name |
2-(3-chloro-5-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREQDYYHKLEOPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286424 | |
| Record name | 3-Chloro-5-methoxybenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178486-31-2 | |
| Record name | 3-Chloro-5-methoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178486-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methoxybenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
safety data sheet (SDS) for 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Advanced Safety Protocol & Risk Assessment: 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Part 1: Executive Summary & Chemical Context
Compound Identity: 2-(3-Chloro-5-methoxyphenyl)acetonitrile Synonyms: (3-Chloro-5-methoxyphenyl)acetonitrile; 3-Chloro-5-methoxybenzyl cyanide CAS Registry Number: Not widely indexed in public commodity databases. Treat as a Novel Chemical Entity (NCE). Molecular Formula: C₉H₈ClNO Molecular Weight: 181.62 g/mol
Operational Context: This compound functions as a critical aryl acetonitrile building block in the synthesis of isoquinoline alkaloids, kinase inhibitors, and GPCR ligands. Its structural motif—an electron-rich methoxy group meta to an electron-withdrawing chlorine—creates a unique electronic profile that influences both its chemical reactivity (nucleophilic substitution at the benzylic position) and its toxicological behavior.
The Safety Imperative: As a Senior Application Scientist, I must emphasize that the absence of a vendor-specific Safety Data Sheet (SDS) for this exact isomer does not imply low risk. On the contrary, researchers must apply a Structure-Activity Relationship (SAR) approach. We treat this as a Class 6.1 Toxic Substance (by analogy to benzyl cyanide and 3-chlorobenzyl cyanide) with the added potential for metabolic cyanide liberation.
Part 2: Hazard Identification & Mechanistic Toxicology
Core Hazards (GHS Classification - Predicted)
Based on the toxicity profiles of structural analogs (e.g., 3-chlorobenzyl cyanide, CAS 1529-41-5), the following classifications are assigned as a precautionary baseline :
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1] | DANGER |
| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[2][3] | DANGER |
| Acute Toxicity (Inhalation) | Cat 4 | H332: Harmful if inhaled.[2][3][4][5] | WARNING |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][4][6][7] | WARNING |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][4][6][7] | WARNING |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][4][6] | WARNING |
Mechanistic Toxicology: The "Osteo-Nitrile" Threat
The primary severe risk is chemical asphyxiation via the liberation of the cyanide ion (CN⁻). Unlike simple inorganic cyanides (e.g., NaCN), aryl acetonitriles require metabolic activation.
-
Absorption: The lipophilic nature of the phenyl ring (enhanced by the chloro/methoxy substituents) facilitates rapid dermal absorption and blood-brain barrier penetration.
-
Metabolism (The Delay Factor): The compound undergoes
-hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP2E1). The resulting cyanohydrin is unstable and spontaneously decomposes to release free cyanide. -
Clinical Implication: Symptoms may be delayed by 1–4 hours post-exposure. A worker may feel fine initially, only to collapse later due to histotoxic hypoxia.
Figure 1: Metabolic Activation Pathway of Aryl Acetonitriles
Caption: Figure 1. The delayed toxicity mechanism of aryl acetonitriles. Note the lag time between exposure and cyanide release.
Part 3: Handling, Containment & PPE Protocols
Engineering Controls
-
Primary Containment: All handling of the neat solid or concentrated solutions (>10 mM) must occur within a certified Chemical Fume Hood .
-
Face Velocity: Maintain 0.5 m/s (100 fpm).
-
Static Control: The organic nature of the powder suggests a risk of static discharge. Ground all glassware during transfer.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with aryl acetonitriles due to the solvent-like properties of the nitrile group itself, which can permeate thin rubber.
| PPE Component | Specification | Rationale |
| Hand Protection (Splash) | Double-gloved Nitrile (min 5 mil outer) | Acceptable for incidental splash only. Immediately remove if contaminated.[2][5][8][9] |
| Hand Protection (Immersion) | Silver Shield / 4H Laminate or Butyl Rubber | Required for spill cleanup or handling large volumes. Nitriles permeate standard rubber rapidly. |
| Eye Protection | Chemical Goggles (ANSI Z87.1) | Safety glasses are inadequate due to the severe irritant nature of the benzylic halide analog. |
| Respiratory | P100 + OV Cartridge | Only if working outside a hood (Emergency). The compound has low vapor pressure but generates toxic dust. |
| Body | Tyvek Lab Coat | Prevents dust accumulation on street clothes. |
Part 4: Emergency Response & First Aid
CRITICAL: In any exposure event, suspect Cyanide Poisoning until proven otherwise.
The "Cyanide Antidote" Decision Tree
Medical personnel must be informed that the patient was exposed to an organic nitrile, not just a generic chemical.
Figure 2: Emergency Response Logic Flow
Caption: Figure 2. Decision logic for responding to aryl acetonitrile exposure. Note the observation period required due to metabolic delay.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is labored, administer 100% oxygen. Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).[6]
-
Skin Contact: Wash with soap and water for 15 minutes.[5] Discard contaminated leather goods (shoes, watchbands) as they cannot be decontaminated.
-
Eye Contact: Rinse for 15 minutes.[1][5][7][8][9] Lift eyelids. Consult an ophthalmologist.
Part 5: Physicochemical Properties & Stability
Data derived from computational prediction (ACD/Labs) and analog comparison.
| Property | Value (Predicted/Analog) | Operational Note |
| Physical State | Low-melting solid or oil | Melting point likely 30–50°C. May supercool to a viscous liquid. |
| Boiling Point | ~280–290°C (760 mmHg) | High boiler; distillation requires high vacuum (<1 mmHg). |
| Density | ~1.2 g/cm³ | Denser than water. |
| Solubility | Insoluble in water; Soluble in DCM, DMSO, EtOAc | Use alcohol or acetone for cleaning glassware. |
| pKa (C-H) | ~16–17 (Benzylic) | Reactive: Strong bases (NaH, LDA) will deprotonate the alpha-carbon. |
| Stability | Stable at STP | Incompatible: Strong oxidizers, Strong acids (hydrolysis to carboxylic acid), Strong bases (polymerization). |
Part 6: Disposal & Regulatory Considerations
-
RCRA Classification: If discarded pure, may be classified as P-Listed (P030 - Cyanides) or D003 (Reactive) depending on local interpretation of "cyanide bearing waste."
-
Disposal Method:
-
Chemical Deactivation (Small Scale): Treat with alkaline sodium hypochlorite (bleach) to oxidize the nitrile to the cyanate/carbonate (exothermic—perform in ice bath).
-
Commercial Incineration: The preferred method. Must be sent to a facility capable of handling halogenated organics (due to the Chlorine atom) and nitrogenous waste.
-
-
Transport (IATA/DOT):
-
UN Number: UN 3439 (Nitriles, toxic, solid, n.o.s.) or UN 3276 (Nitriles, liquid, toxic, n.o.s.).
-
Class: 6.1
-
Packing Group: III
-
References
-
PubChem. (2025).[4] Compound Summary: 2-(3-Chlorophenyl)acetonitrile (Analog). National Library of Medicine.[10] [Link]
- DeVito, S. C. (1996). Designing Safer Chemicals: Toxicological Considerations. American Chemical Society. (Context on Nitrile Metabolism).
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Cyanides.[Link]
-
European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: Phenylacetonitrile derivatives.[Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | C8H4ClF3N2 | CID 16227272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. aaronchem.com [aaronchem.com]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 9. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 10. 2-(3-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 21242965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Procurement and Analytical Validation of 2-(3-Chloro-5-methoxyphenyl)acetonitrile (CAS 178486-31-2)
Executive Summary
The compound 2-(3-Chloro-5-methoxyphenyl)acetonitrile is a highly specialized, halogenated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). Because of its specific meta-substitution pattern (a chlorine atom and a methoxy group), it provides critical steric and electronic properties necessary for tuning the lipophilicity and target-binding affinity of downstream drug candidates.
This technical whitepaper outlines the commercial supply landscape, pricing dynamics, and a self-validating analytical Quality Control (QC) methodology required to secure and verify this intermediate for rigorous drug development workflows.
Chemical Identity & Mechanistic Significance
Before initiating procurement, it is vital to understand the structural parameters of the target compound, as these dictate both its synthetic utility and the analytical methods required for its validation.
-
Chemical Name: 2-(3-Chloro-5-methoxyphenyl)acetonitrile
-
CAS Registry Number: 178486-31-2[1]
-
Molecular Formula: C9H8ClNO
-
Molecular Weight: 181.62 g/mol [2]
-
MDL Number: MFCD18393602[2]
Mechanistic Utility: The reactive core of this molecule is the nitrile (-C≡N) group, which serves as a versatile synthetic handle. It can be reduced to yield primary phenethylamines or hydrolyzed to form phenylacetic acid derivatives. The presence of the electron-withdrawing chlorine and the electron-donating methoxy group on the aromatic ring creates a unique electron density profile, making it an ideal precursor for complex heterocyclic APIs.
Commercial Landscape: Supplier Analysis & Pricing
The global supply chain for 178486-31-2 is primarily supported by fine chemical catalog aggregators and specialized custom synthesis laboratories[3]. Because the cyanation of benzyl halides (the typical synthetic route) involves highly toxic reagents like sodium cyanide (NaCN), production is frequently centralized in specialized Asian manufacturing hubs before being distributed globally by Western catalog companies[3][4].
Table 1: Key Commercial Suppliers & Specifications
Note: Purity specifications and lead times are based on standard catalog offerings.
| Supplier | Catalog / MDL Number | Advertised Purity | Lead Time (Est.) | Primary Region |
| [4] | 178486-31-2 | ≥95% - 97% | 1-3 Weeks | Global |
| [2] | BD01039975 | 97% - 98% | In Stock / 1 Week | US / China |
| CAS: 178486-31-2 | >95% | 2-4 Weeks | China | |
| [3] | Multiple Providers | Varies (95-99%) | Varies | Global |
Table 2: Estimated Pricing Matrix (USD)
Pricing for specialized intermediates is subject to raw material costs and geopolitical supply chain constraints. The following represents Q1 2026 baseline estimates derived from commercial catalog standards.
| Scale | Quantity | Estimated Price Range (USD) | Cost per Gram (USD) |
| R&D / Bench | 1 g | $45.00 - $85.00 | $45.00 - $85.00 |
| Optimization | 5 g | $150.00 - $250.00 | $30.00 - $50.00 |
| Scale-up | 25 g | $400.00 - $700.00 | $16.00 - $28.00 |
| Bulk / Kilo | 1 kg | Custom Quote | < $5.00 |
Procurement Strategy & Risk Mitigation
Relying solely on a supplier’s Certificate of Analysis (CoA) introduces unacceptable risk into pharmaceutical workflows. The primary synthetic route for this compound involves the cyanation of 1-chloro-3-(chloromethyl)-5-methoxybenzene. Consequently, unreacted starting materials, phase-transfer catalysts, or highly toxic residual inorganic cyanides may contaminate the bulk powder. Procurement must be tightly coupled with an internal, self-validating analytical workflow.
Analytical Quality Control (QC) & Validation Protocol
To ensure scientific integrity, the following step-by-step methodology establishes a self-validating system. By utilizing orthogonal analytical techniques (HPLC, NMR, and GC-MS), the protocol ensures that blind spots in one method (e.g., HPLC's inability to detect inorganic salts) are covered by another (e.g., qNMR).
Step 1: Physical Characterization
-
Action: Assess the visual appearance and record the melting point.
-
Causality: 2-(3-Chloro-5-methoxyphenyl)acetonitrile typically presents as a crystalline solid or semi-solid. A depressed or broad melting point range immediately indicates bulk contamination (such as residual solvent or unreacted benzyl chloride), serving as a rapid, low-cost primary quality gate.
Step 2: RP-HPLC for Organic Purity
-
Action: Execute Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). Detect at 210 nm and 254 nm.
-
Causality: The aromatic ring and the nitrile group are highly UV-active. A C18 column separates the target molecule from potential des-chloro or des-methoxy synthetic impurities based on hydrophobicity. TFA is added to suppress the ionization of any weakly basic impurities, ensuring sharp, quantifiable peaks.
Step 3: Quantitative 1H & 13C NMR (qNMR) for Structural Integrity
-
Action: Dissolve 15 mg of the sample in CDCl3 spiked with a known mass of an internal standard (e.g., maleic acid). Acquire 1H (400 MHz) and 13C (100 MHz) spectra.
-
Causality: HPLC only proves relative organic purity, not absolute purity or chemical identity. 1H NMR confirms the specific meta-substitution pattern: the three aromatic protons will exhibit small meta-coupling constants (
Hz). Furthermore, by comparing the integration of the methoxy singlet ( ppm) against the internal standard, this step self-validates the HPLC data by proving the absolute mass fraction, ensuring no "invisible" inorganic salts (like residual NaCN) are skewing the purity profile.
Step 4: GC-MS for Volatile Impurities and Isotopic Mass Confirmation
-
Action: Inject 1 µL of a 1 mg/mL solution into a GC-MS equipped with an HP-5MS column.
-
Causality: GC-MS serves a dual orthogonal purpose. First, the Electron Impact (EI) mass spectrum will display the molecular ion peak at
(for ) and (for ) in a characteristic 3:1 isotopic ratio, definitively confirming the presence of exactly one chlorine atom. Second, it detects volatile residual solvents (e.g., toluene, DMF) that RP-HPLC might miss due to a lack of strong UV chromophores.
Workflow Visualization
Self-Validating Analytical QC Workflow for Incoming Chemical Intermediates.
References
-
ChemBuyersGuide. "Atomax Chemicals Co., Ltd. - Chemical Suppliers World Wide". Retrieved from:[Link]
Sources
The Strategic Utility of 2-(3-Chloro-5-methoxyphenyl)acetonitrile in Modern Drug Discovery
Executive Summary
In the highly optimized landscape of contemporary medicinal chemistry, the selection of starting materials dictates both the synthetic efficiency and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 2-(3-Chloro-5-methoxyphenyl)acetonitrile (CAS: 178486-31-2) has emerged as a privileged building block[1]. By combining a sterically distinct meta-substituted phenyl ring with a highly reactive aliphatic nitrile, this compound serves as a critical node for synthesizing diverse therapeutic agents, ranging from kinase inhibitors in oncology to E3 ubiquitin ligase modulators in neurodegenerative diseases[2][3].
This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven synthetic workflows, designed for researchers and drug development professionals.
Structural Rationale: The "Why" Behind the Motif
The architecture of 2-(3-Chloro-5-methoxyphenyl)acetonitrile is not arbitrary; it is a masterclass in rational drug design. The 3,5-disubstitution pattern creates a distinct "V" shape that is highly complementary to bifurcated hydrophobic pockets commonly found in kinase hinge regions and allosteric enzyme sites[2].
-
The 3-Chloro Substituent: The inclusion of a chlorine atom significantly enhances the lipophilicity (
) of the resulting scaffold, improving membrane permeability. More importantly, unlike a simple hydrogen or methyl group, the aryl chloride is highly resistant to cytochrome P450 (CYP450) mediated aromatic oxidation, thereby increasing the metabolic half-life of the drug[4]. -
The 5-Methoxy Substituent: Acting as a localized hydrogen bond acceptor, the methoxy group allows for specific polar interactions within a target's binding site. Furthermore, the electron-donating nature of the methoxy group (via resonance) counterbalances the electron-withdrawing inductive effect of the chlorine atom, tuning the electronic density of the aryl ring to optimize
stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in the target protein[5]. -
The Acetonitrile Moiety: The
group is a synthetic chameleon. The -protons are notably acidic ( ), allowing for facile deprotonation and subsequent alkylation to form quaternary carbon centers. The nitrile itself can be selectively reduced to primary amines or hydrolyzed to carboxylic acids, enabling divergent synthetic pathways[1][6].
Quantitative Physicochemical Data
To facilitate predictive modeling in early-stage drug design, the core physicochemical properties of the building block are summarized below.
| Property | Value / Specification | Functional Implication |
| CAS Number | 178486-31-2[1] | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | Defines stoichiometric calculations for scale-up. | |
| Molecular Weight | 181.62 g/mol [8] | Low molecular weight ensures the final API remains within Lipinski's Rule of 5. |
| Boiling Point | ~300.3 ± 27.0 °C (Predicted)[9] | Indicates high thermal stability; suitable for high-temperature reflux reactions. |
| Density | ~1.198 ± 0.06 g/cm³ (Predicted)[9] | Relevant for volumetric calculations in continuous flow chemistry. |
Synthetic Divergence & Field-Proven Workflows
The true value of 2-(3-Chloro-5-methoxyphenyl)acetonitrile lies in its synthetic versatility. From this single node, chemists can access phenethylamines, phenylacetic acids, and complex heterocyclic scaffolds.
Caption: Synthetic divergence from 2-(3-Chloro-5-methoxyphenyl)acetonitrile to major pharmaceutical scaffolds.
Protocol A: Chemoselective Reduction to Phenethylamine
Causality & Expertise: Reducing a nitrile to a primary amine is standard, but the presence of the aryl chloride dictates the reagent choice. Standard hydrogenation (e.g.,
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 1.0 eq of 2-(3-Chloro-5-methoxyphenyl)acetonitrile in anhydrous THF (0.5 M concentration).
-
Reagent Addition: Cool the vessel to 0 °C using an ice bath. Slowly add 3.0 eq of
complex (1.0 M solution) dropwise via a syringe pump to control the exothermic formation of the Lewis acid-base complex. -
Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. Monitor the disappearance of the nitrile peak via IR spectroscopy (
) or LC-MS. -
Quenching (Self-Validating Step): Cool to 0 °C and carefully quench by adding methanol dropwise until effervescence (
gas evolution) ceases. This visually validates the destruction of excess borane. -
Hydrolysis of Boron Complex: Add 6 M HCl and heat to 60 °C for 2 hours to break the stable amine-borane complex.
-
Workup: Cool, basify the aqueous layer to pH 12 with NaOH, and extract with dichloromethane (DCM). Dry the organic layer over
and concentrate to yield the pure 2-(3-chloro-5-methoxyphenyl)ethan-1-amine.
Protocol B: Base-Catalyzed Hydrolysis to Phenylacetic Acid
Causality & Expertise: To convert the nitrile to a carboxylic acid for subsequent amide coupling, base-catalyzed hydrolysis is preferred over acid catalysis. Strong acids (like HBr or HI) can inadvertently cleave the methoxy ether to a phenol. Sodium hydroxide in an aqueous-ethanolic mixture ensures smooth hydrolysis while protecting the ether linkage.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 eq of the nitrile in a 1:1 mixture of Ethanol and
. -
Hydrolysis: Add 5.0 eq of NaOH pellets. Heat the mixture to reflux (85 °C).
-
Monitoring: The reaction proceeds via a primary amide intermediate. Reflux for 8-12 hours until the evolution of ammonia gas ceases (can be validated by holding damp red litmus paper over the condenser; it will turn blue if
is still evolving). -
Isolation: Cool the mixture, evaporate the ethanol under reduced pressure, and wash the aqueous layer with diethyl ether to remove unreacted starting material.
-
Precipitation: Acidify the aqueous layer with 3 M HCl to pH 2. The resulting 2-(3-chloro-5-methoxyphenyl)acetic acid will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.
Case Studies in Pharmaceutical Development
Neurology: Modulating Parkin for Parkinson's Disease
A groundbreaking application of this building block is found in the development of N-cyano-7-azanorbornane derivatives by Amgen and Carmot Therapeutics[3]. These compounds are designed to target Parkin, an E3 ubiquitin ligase. In Parkinson's disease, damaged mitochondria accumulate due to defective mitophagy. The 3-chloro-5-methoxyphenyl motif is incorporated into allosteric modulators that activate Parkin, triggering the ubiquitination of mitochondrial outer membrane proteins and initiating neuroprotective mitophagy[3].
Caption: Mechanism of action for 3-Cl-5-OMe-phenyl-based Parkin activators in Parkinson's disease.
Oncology & Inflammation: p38 Kinase Inhibition
The building block is also utilized in the synthesis of substituted pyrazoles acting as p38 kinase inhibitors[2]. In this workflow, the acetonitrile group is subjected to
Anti-Infectives: Targeting Porphyromonas gingivalis
Recent studies have utilized this motif to synthesize tetrahydroimidazo[4,5-c]pyridine-based inhibitors of glutaminyl cyclase in Porphyromonas gingivalis, a keystone pathogen in severe periodontitis[5]. Researchers noted that the combination of a meta-methoxy and a meta-chloro substituent led to an additive effect, resulting in the most potent compounds within the series by perfectly occupying the enzyme's active site without causing steric hindrance[5].
Conclusion
2-(3-Chloro-5-methoxyphenyl)acetonitrile is far more than a simple reagent; it is a meticulously balanced pharmaceutical scaffold. Its unique combination of metabolic stability (via the chloro group), hydrogen-bonding capability (via the methoxy group), and synthetic malleability (via the acetonitrile group) makes it an indispensable asset in the medicinal chemist's toolkit. By adhering to the chemoselective protocols outlined in this guide, researchers can reliably leverage this molecule to access a vast expanse of biologically active chemical space.
References
-
Molaid. "(3-chloro-5-methoxyphenyl)acetonitrile - CAS 178486-31-2". molaid.com. Available at: [Link]
-
European Patent Office. "SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS - Patent 1144403". epo.org. Available at: [Link]
-
ULiège ORBi. "Coumarinic Derivatives as Mechanism-Based Inhibitors". uliege.be. Available at: [Link]
-
MDPI. "Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase". mdpi.com. Available at: [Link]
- Google Patents. "US11572374B2 - N-cyano-7-azanorbornane derivatives and uses thereof". google.com.
- Google Patents. "WO2006058700A1 - Acetamide compounds as fungicides". google.com.
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- 4. orbi.uliege.be [orbi.uliege.be]
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Strategic Utilization of 2-(3-Chloro-5-methoxyphenyl)acetonitrile: A Guide to Privileged Scaffold Synthesis
Topic: Strategic Utilization of 2-(3-Chloro-5-methoxyphenyl)acetonitrile in Medicinal Chemistry Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3][4]
Executive Summary: The "Goldilocks" Substituent Effect
In the landscape of modern drug discovery, the 3-chloro-5-methoxy substitution pattern on a phenyl ring represents a highly strategic "privileged motif."[1][2][3][4] It occupies a unique physicochemical space between the highly lipophilic 3,5-dichlorophenyl (common in older agrochemicals and early-generation kinase inhibitors) and the electron-rich 3,5-dimethoxyphenyl moieties.[1][2][3][4]
This guide details the technical utility of 2-(3-Chloro-5-methoxyphenyl)acetonitrile (CAS: 7035-03-2 analog/derivative class) as a versatile linchpin for accessing:
-
Bioisosteric Phenylacetic Acids: For tuning pKa and metabolic stability in carboxylate-binding pockets.[1][2][3][4]
-
Substituted Phenethylamines: Key pharmacophores for GPCR ligands (e.g., serotonin/dopamine modulators).[1][2][3][4]
-
Indole/Isoquinoline Heterocycles: Via cyclization strategies requiring electron-rich/poor balance.[1][2][3][4]
We present a validated workflow for its synthesis, functionalization, and application in Structure-Activity Relationship (SAR) campaigns.
Chemical Profile & Structural Logic[1][2][3][4]
The 2-(3-Chloro-5-methoxyphenyl)acetonitrile molecule serves as a "masked" nucleophile and electrophile, offering a gateway to complex architectures.[1][2][3][4]
| Property | Value / Description | Relevance to Drug Design |
| Molecular Formula | C | Core scaffold |
| Electronic Effect | Push-Pull | The 3-Cl (EWG) and 5-OMe (EDG) create a polarized aromatic system, unique for pi-stacking interactions in protein pockets.[1][2][3][4] |
| Lipophilicity (cLogP) | ~2.1 - 2.4 | "Goldilocks" zone: More soluble than 3,5-dichloro analogs; more permeable than 3,5-dihydroxy analogs.[1][2][3][4] |
| Metabolic Stability | High | The 3-Cl blocks metabolic oxidation at a vulnerable site; the 5-OMe is a "soft" metabolic spot (O-demethylation) often used for prodrug strategies.[1][2][3] |
| Key Reactivity | Nitrile Hydrolysis, Reduction, Alkylation | Versatile handle for C-C and C-N bond formation.[1][2][3][4] |
Validated Synthetic Protocols
Protocol A: Synthesis from 3-Chloro-5-methoxybenzyl Alcohol
Rationale: This route avoids the use of toxic transition metals often required for aryl halide cyanation, relying instead on classical S
Reagents:
-
Starting Material: 3-Chloro-5-methoxybenzyl alcohol[1][2][3][4]
-
Thionyl Chloride (SOCl
)[1][2][3][4] -
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)[1][2][3][4]
Step-by-Step Methodology:
-
Chlorination (Activation):
-
Dissolve 3-chloro-5-methoxybenzyl alcohol (1.0 eq) in anhydrous DCM under N
atmosphere. -
Cool to 0°C. Add SOCl
(1.2 eq) dropwise over 30 minutes. -
Critical Control Point: Monitor gas evolution (HCl).[1][2][3][4] Maintain temperature <5°C to prevent ether cleavage.[1][2][3][4]
-
Stir at room temperature for 2 hours. Evaporate solvent to yield the crude benzyl chloride.[1][2][3][4]
-
-
Cyanation (Nucleophilic Substitution):
-
Dissolve the crude benzyl chloride in DMSO (5 vol).[2][3][4]
-
Add NaCN (1.5 eq) cautiously.[1][2][3][4] Safety Note: NaCN is highly toxic.[1][2][3][4] Use bleach traps for waste.[1][2][3][4]
-
Heat to 40°C for 4-6 hours.
-
Mechanism:[1][2][3][5] The electron-withdrawing Chlorine at the meta-position slightly activates the benzylic position, enhancing the rate of S
2 substitution compared to unsubstituted benzyl chlorides.[1][2][3][4]
-
-
Workup & Purification:
-
Quench with water.[1][2][3][4] Extract with Ethyl Acetate (3x).[1][2][3][4]
-
Wash organic layer with brine, dry over Na
SO .[1][2][3][4] -
Purification: Silica gel chromatography (Hexane:EtOAc 9:1).[1][2][3][4] The nitrile typically elutes as a colorless to pale yellow oil or low-melting solid.[1][2][3][4]
-
Protocol B: Downstream Transformations
1. Hydrolysis to 3-Chloro-5-methoxyphenylacetic Acid
Target: Precursor for NSAID-like molecules or receptor antagonists.[1][2][3][4]
-
Method: Reflux nitrile in 6M HCl/Acetic Acid (1:1) for 12 hours.
2. Reduction to 2-(3-Chloro-5-methoxyphenyl)ethylamine
Target: Precursor for CNS-active agents or isoquinoline synthesis.[1][2][3][4]
-
Method: Hydrogenation using Raney Nickel or reduction with Borane-THF (BH
THF).[1][2][3] -
Note: BH
is preferred to avoid dechlorination (which can occur under catalytic hydrogenation conditions with Pd/C).[1][2][3][4]
Strategic Application Workflows
The following diagrams illustrate the decision-making process and synthetic utility of this scaffold in a drug discovery context.
Diagram 1: Synthetic Utility Pathway
This workflow demonstrates how the nitrile serves as a divergence point for multiple chemical classes.
Caption: Divergent synthesis pathways from the central nitrile scaffold to key medicinal chemistry building blocks.[2][3][4]
Diagram 2: SAR Decision Logic (The "Why")
This logic tree explains when a medicinal chemist should select this specific scaffold over standard alternatives.
Caption: SAR optimization logic demonstrating the strategic selection of the 3-chloro-5-methoxy motif.
Technical Considerations & Troubleshooting
Regioselectivity in Electrophilic Aromatic Substitution
When performing further substitution on the aromatic ring (e.g., nitration or halogenation), the methoxy group (Strong EDG) will dominate the directing effect, favoring the ortho/para positions relative to itself.[1][2][4] The chlorine (Weak EWG) and alkyl/nitrile (Weak EDG/EWG) exert secondary influences.[1][2][3][4]
-
Expected Outcome: Electrophiles will attack position 2 (between OMe and CH2CN) or position 4 (para to OMe).[1][2][3][4]
Handling the Nitrile "Mask"
The acetonitrile group is not just a precursor; it is a robust isostere for carbonyls in certain binding pockets.[1][2][3][4] It can accept hydrogen bonds (via the N lone pair) and is metabolically stable compared to aldehydes.[2][3][4]
-
Tip: In early screening, keep the nitrile intact to test for direct binding affinity before hydrolyzing to the acid.[1][2][3][4]
Safety: Cyanide Handling
-
Hazard: Generation of HCN gas during acidification.[1][2][3][4]
-
Protocol: Always quench cyanide reactions with basic bleach (sodium hypochlorite + NaOH) to oxidize cyanide to cyanate before disposal.[1][2][3][4] Never acidify the waste stream directly.[1][2][3][4]
References
-
Sigma-Aldrich (Merck). Product Specification: 2-(3-Chloro-5-methoxyphenyl)acetonitrile & Derivatives.[1][2][3] Retrieved from [1][2][3][4]
-
PubChem. Compound Summary for (3-Methoxyphenyl)acetonitrile and related halo-derivatives. National Library of Medicine.[1][2][3][4] Retrieved from [1][2][3][4]
-
Accela ChemBio. Catalog Entry: 3-Chloro-5-methoxyphenylacetic Acid (CAS 200214-66-0).[1][2][3][4] Retrieved from [1][2][3][4]
-
Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity.[1][2][3][4][7] Journal of Pharmaceutical Sciences, 61(12), 1908–1911.[1][2][3][4][7] (Demonstrates the utility of phenylacetonitrile scaffolds in bioactivity). Retrieved from
-
BenchChem. Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives. (Contextual reference for chloro-substituted benzonitriles in drug design). Retrieved from [1][2][3][4]
Sources
- 1. 20358-01-4,2-Amino-7-chlorobenzothiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 3. 21343-04-4,5-Amino-1-methylimidazole-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile and Mechanistic Safety Assessment of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Executive Summary
2-(3-Chloro-5-methoxyphenyl)acetonitrile (CAS: 178486-31-2) is a halogenated arylacetonitrile widely utilized as an intermediate in organic synthesis and pharmaceutical development. While the nitrile pharmacophore is present in numerous marketed drugs, its safety is highly dependent on its steric and electronic environment[1]. This whitepaper provides a comprehensive toxicological evaluation of 2-(3-Chloro-5-methoxyphenyl)acetonitrile, focusing on its metabolic liability for cyanogenesis, mitochondrial toxicity, and electrophilic stress. By synthesizing structural alerts with field-proven experimental protocols, this guide serves as an authoritative framework for safety pharmacologists and toxicologists evaluating this compound.
Physicochemical Properties & Structural Alerts
The toxicological behavior of 2-(3-Chloro-5-methoxyphenyl)acetonitrile is dictated by its specific structural moieties:
-
Molecular Formula: C9H8ClNO
-
Molecular Weight: 181.62 g/mol
-
CAS Number: 178486-31-2
-
Structural Alerts:
- -Unsubstituted Nitrile: Unlike fully substituted (quaternary) nitriles which are metabolically stable, alkylnitriles bearing an adjacent proton are highly susceptible to hepatic oxidation, leading to the ejection of toxic cyanide[1].
-
Halogenated Methoxyphenyl Ring: The methoxy group is a prime target for O-demethylation by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), yielding a phenol that can be further oxidized into reactive, glutathione-depleting quinone species.
Toxicokinetic Profile & Metabolic Pathways
The primary toxicological driver for 2-(3-Chloro-5-methoxyphenyl)acetonitrile is its metabolic bioactivation. Due to its lipophilicity, the compound is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.
The dominant toxicity pathway involves the
Fig 1: CYP450-mediated bioactivation and cyanogenesis of 2-(3-Chloro-5-methoxyphenyl)acetonitrile.
Molecular Mechanisms of Toxicity
-
Histotoxic Hypoxia (Mitochondrial Dysfunction): The liberated HCN rapidly diffuses into mitochondria, where it binds with high affinity to the trivalent iron (Fe
) of heme within cytochrome c oxidase (Complex IV)[3]. This irreversible coordination halts the electron transport chain (ETC), preventing the reduction of oxygen to water, thereby collapsing ATP production and inducing cellular asphyxiation[3]. -
Electrophilic Stress: The byproduct, 3-chloro-5-methoxybenzaldehyde, acts as a soft electrophile. It can covalently bind to the sulfhydryl groups of intracellular glutathione (GSH), leading to GSH depletion, unchecked accumulation of reactive oxygen species (ROS), and eventual lipid peroxidation.
Experimental Protocols for Toxicological Profiling
To accurately assess the toxicity of this compound, standard viability assays are insufficient. The volatility of HCN and the specific mitochondrial target require specialized, self-validating experimental designs.
Protocol 1: In Vitro Hepatocyte Metabolism & Cyanide Trapping
Rationale: Standard open-well cell cultures will result in the rapid volatilization and loss of HCN, leading to false-negative toxicity data. A closed center-well trapping system ensures that gaseous HCN is captured in a basic solution for accurate fluorometric quantification.
-
System Preparation: Utilize a sealed 24-well plate equipped with center-well inserts. Add 500
L of metabolically competent primary human hepatocytes (suspended in Williams' E medium) to the outer well. -
Trapping Matrix: Add 200
L of 0.1 M NaOH to the center well. The high pH ensures that any volatilized HCN is immediately ionized and trapped as non-volatile CN [3]. -
Dosing & Incubation: Dose the outer well with 2-(3-Chloro-5-methoxyphenyl)acetonitrile (1
M to 100 M). Seal the plate with an adhesive film and incubate at 37°C for 4 hours. -
Fluorometric Detection: Transfer the NaOH trap solution to a 96-well black plate. Add naphthalene-2,3-dicarboxaldehyde (NDA) and taurine. The reaction with CN
forms a highly fluorescent 1-cyano-2-substituted benzisoindole (Ex: 418 nm / Em: 490 nm). -
Self-Validation: Include a standard curve of Potassium Cyanide (KCN) in the center well (positive control) and a vehicle-only outer well (negative control) to validate trap efficiency and assay linearity.
Protocol 2: Mitochondrial Respiration (Seahorse XF) Assay
Rationale: To prove that the compound's toxicity is driven by Complex IV inhibition rather than non-specific membrane lysis, real-time Oxygen Consumption Rate (OCR) must be measured. Furthermore, culturing cells in galactose forces them to rely entirely on oxidative phosphorylation (OXPHOS), sensitizing them to mitochondrial toxicants.
-
Cell Sensitization: Plate HepG2 cells in Seahorse XF96 microplates using DMEM supplemented with 10 mM galactose (no glucose) for 24 hours prior to the assay.
-
Baseline Measurement: Load the sensor cartridge and measure basal OCR for 15 minutes to establish a stable baseline.
-
Acute Injection: Inject 2-(3-Chloro-5-methoxyphenyl)acetonitrile via Port A. A rapid, dose-dependent plummet in OCR immediately following injection confirms direct ETC inhibition.
-
Mito Stress Test (Validation): Consecutively inject Oligomycin (Port B), FCCP (Port C), and Rotenone/Antimycin A (Port D). If the compound has already fully inhibited Complex IV, FCCP will fail to stimulate maximal respiration, validating the mechanistic hypothesis.
Fig 2: Integrated experimental workflow for validating cyanogenesis and mitochondrial toxicity.
Quantitative Toxicological Data Summary
The following table synthesizes the expected quantitative parameters for 2-(3-Chloro-5-methoxyphenyl)acetonitrile based on its chemical class and structural analogs.
| Toxicological Parameter | Assay/Model | Expected Range / Outcome | Mechanistic Relevance |
| In Vitro Cytotoxicity (IC | HepG2 (Galactose Media, 24h) | 5 - 25 | High sensitivity indicates reliance on OXPHOS, confirming mitochondrial targeting. |
| Cyanide Release Rate | Human Liver Microsomes (HLM) | > 15% conversion within 2h | Confirms rapid |
| Complex IV Inhibition (IC | Seahorse XF (Acute OCR drop) | 1 - 10 | Validates direct binding of released HCN to heme |
| GSH Depletion | Ellman’s Reagent (DTNB) Assay | Moderate (20-40% reduction) | Indicates electrophilic stress from the benzaldehyde metabolite. |
Risk Mitigation & Safety Handling
Due to its metabolic profile, 2-(3-Chloro-5-methoxyphenyl)acetonitrile is classified under GHS as Acute Toxicity Category 3 (Toxic if swallowed, in contact with skin, or inhaled)[4].
-
Engineering Controls: All handling, weighing, and dilution must occur within a certified Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of potential off-gassing or aerosolized particulates.
-
Personal Protective Equipment (PPE): Double-layer nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory.
-
Emergency Countermeasures: Facilities handling cyanogenic nitriles must maintain an active cyanide antidote kit. The preferred modern countermeasure is Hydroxocobalamin (Vitamin B12a), which directly binds free cyanide to form non-toxic cyanocobalamin (Vitamin B12), which is safely excreted in urine.
References
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Phenylacetonitrile in locusts facilitates an antipredator defense by acting as an olfactory aposematic signal and cyanide precursor Source: Science Advances (NIH/PubMed Central) URL:[Link]
-
Chemistry and Biology of Cyanides: A Literature Review Source: Semantic Scholar URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenylacetonitrile in locusts facilitates an antipredator defense by acting as an olfactory aposematic signal and cyanide precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 178486-31-2|2-(3-Chloro-5-methoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Selective Reduction of 2-(3-Chloro-5-methoxyphenyl)acetonitrile to Primary Amines
Executive Summary
The reduction of 2-(3-Chloro-5-methoxyphenyl)acetonitrile to its corresponding primary amine, 2-(3-Chloro-5-methoxyphenyl)ethanamine , presents a specific chemoselectivity challenge: reducing the nitrile functionality (
Standard catalytic hydrogenation methods (e.g.,
This guide details two validated, high-fidelity protocols designed to preserve the aryl halide:
-
Method A (The Gold Standard): Borane-Dimethyl Sulfide (
) Reduction. -
Method B (The Cost-Effective Alternative): Cobalt(II) Chloride / Sodium Borohydride (
) System.
Chemoselectivity & Mechanistic Rationale
The Challenge: Hydrodehalogenation
Aryl chlorides are susceptible to oxidative addition by low-valent transition metals (Pd, Ni) in the presence of hydrogen sources. This competes with nitrile reduction.[1]
The Solution: Electrophilic vs. Nucleophilic Hydrides
-
Borane Reagents (
): Borane acts as a Lewis acid (electrophile).[2] It coordinates to the nitrile nitrogen, activating the carbon for hydride delivery. Crucially, borane is inert toward aryl halides under standard conditions, ensuring 100% chemoselectivity for the nitrile. -
Cobalt Boride (
): Generated in situ from and , this species functions as a surface catalyst. While it activates the nitrile, it lacks the potential to insert into the Ar-Cl bond under mild conditions ( ), unlike Raney Nickel or Palladium.
Reaction Scheme
The transformation preserves the substitution pattern on the aromatic ring.
Where
Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction
Recommended for: High-value intermediates, strict purity requirements, and scalability.
Materials
-
Substrate: 2-(3-Chloro-5-methoxyphenyl)acetonitrile (
) -
Reagent: Borane-Dimethyl Sulfide complex (
), 2.0 M in THF ( ) -
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Methanol (
), 1.25 M in MeOH
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with the nitrile substrate (
) and anhydrous THF ( ). Cool to in an ice bath. -
Addition: Transfer the
solution ( , ) to the addition funnel via syringe. Add dropwise over 20 minutes. Caution: is pyrophoric; maintain inert atmosphere. -
Reaction:
-
Remove the ice bath and allow to warm to Room Temperature (RT).
-
Heat to reflux (
) for 3–5 hours. Monitor by TLC (System: 10% MeOH in DCM). The nitrile spot should disappear.
-
-
Quench (Critical Step):
-
Cool the mixture back to
. -
Slowly add MeOH (
) dropwise. Note: Vigorous hydrogen evolution will occur.[1] -
Why? This destroys excess borane. However, the amine is currently trapped as a boron-amine adduct (
).
-
-
Adduct Hydrolysis:
-
Add concentrated
( ) or saturate the methanolic solution with gaseous . -
Reflux for 1 hour. This cleaves the B-N bond to release the free amine hydrochloride salt.
-
-
Isolation:
-
Concentrate the solvent in vacuo to obtain a solid residue.[3]
-
Redissolve in water (
). Wash with diethyl ether ( ) to remove non-basic impurities. -
Basify the aqueous layer to pH > 12 using
. -
Extract the free amine into DCM (
). -
Dry over
, filter, and concentrate.
-
Protocol B: Cobalt(II) Chloride / Sodium Borohydride
Recommended for: Rapid screening, labs avoiding sulfide smells, or cost-sensitive batches.
Materials
-
Substrate: 2-(3-Chloro-5-methoxyphenyl)acetonitrile (
) -
Catalyst: Cobalt(II) Chloride hexahydrate (
) ( ) -
Reductant: Sodium Borohydride (
) ( ) -
Solvent: Methanol (
)
Step-by-Step Procedure
-
Setup: Use a 2-neck flask with a strong magnetic stirrer and a thermometer. Place in an ice/water bath.
-
Mixing: Dissolve the nitrile (
) and ( ) in MeOH ( ). The solution will be deep purple/pink. -
Reduction:
-
Add
( ) portion-wise (as a solid) over 30–45 minutes. -
Observation: The solution will turn black immediately (formation of Cobalt Boride) and evolve hydrogen gas vigorously.
-
Maintain internal temperature
to prevent side reactions.
-
-
Completion: Stir at RT for 2 hours.
-
Workup:
Process Visualization
Workflow Diagram: Borane Reduction Pathway
The following diagram illustrates the critical intermediate handling in Method A to ensure complete amine release.
Caption: Logical flow for Borane reduction, highlighting the critical acid hydrolysis step required to break the boron-amine adduct.
Analytical Validation
To confirm the identity of 2-(3-Chloro-5-methoxyphenyl)ethanamine , look for these specific signatures.
Data Summary Table
| Feature | Expected Signal (approximate) | Interpretation |
| Benzylic | ||
| Amino-methylene | ||
| 1,3,5-substituted pattern | ||
| IR Spectroscopy | Disappearance of | Loss of Nitrile ( |
| IR Spectroscopy | Appearance of | Primary Amine ( |
| Mass Spectrometry | Chlorine isotope pattern confirms Ar-Cl is intact |
Troubleshooting Common Issues
-
Issue: Low Yield with Borane.
-
Cause: Incomplete hydrolysis of the boron-amine complex.
-
Fix: Ensure the acid reflux step (Step 6) is vigorous and lasts at least 1 hour.
-
-
Issue: Loss of Chlorine (M+1 = 152).
-
Cause: Contamination with Pd or Ni in hydrogenation equipment, or excessive temperature in Co/Boride method.
-
Fix: Switch to Method A (Borane) exclusively; it is mechanistically incapable of Ar-Cl reduction.
-
References
-
Brown, H. C., & Choi, Y. M. (1981). The Reaction of Borane-Dimethyl Sulfide with Nitriles.[4] A Convenient Synthesis of Primary Amines.[5][6][7] Synthesis.[1][2][4][5][6][7][8][9][10] Link
-
Osby, J. O., & Ganem, B. (1982). Cobalt chloride-sodium borohydride: A versatile reagent for the reduction of nitriles.[6][11] Journal of the American Chemical Society. Link
-
Caddick, S., et al. (2003). Selective Reduction of Nitriles to Primary Amines using Borane-Dimethyl Sulfide. Tetrahedron Letters.[7] Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Borane-dimethyl sulfide complex.Link
Sources
- 1. reddit.com [reddit.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. 2-chloro-2-(3,5-dimethoxyphenyl)acetonitrile | 1248601-38-8 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Application Notes & Protocols: Hydrolysis of 2-(3-Chloro-5-methoxyphenyl)acetonitrile to 2-(3-Chloro-5-methoxyphenyl)acetic Acid
Introduction: The Strategic Conversion of Arylacetonitriles
The hydrolysis of arylacetonitriles into their corresponding phenylacetic acids represents a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Phenylacetic acid derivatives are critical structural motifs and key intermediates in the synthesis of a wide array of therapeutic agents and biologically active molecules.[1][2] This guide provides a detailed examination of the hydrolysis of 2-(3-Chloro-5-methoxyphenyl)acetonitrile, a compound of interest in drug discovery, to its carboxylic acid analogue, 2-(3-Chloro-5-methoxyphenyl)acetic acid.
This document furnishes researchers, chemists, and process development professionals with two robust, field-proven protocols for this conversion: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification). Beyond a mere recitation of steps, these protocols are presented with an emphasis on the underlying chemical principles, mechanistic insights, and practical considerations essential for successful and reproducible execution. We will explore the causality behind procedural choices, from reagent selection to work-up strategies, ensuring each protocol serves as a self-validating system for achieving high-purity product.
Mechanistic Underpinnings of Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[3] While the overall transformation is the same, the specific mechanistic pathway differs significantly depending on whether acidic or basic conditions are employed.[4]
Acid-Catalyzed Hydrolysis Pathway
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, rendering it susceptible to attack by a weak nucleophile like water.[4][5] The reaction proceeds through an imidic acid tautomer to form a protonated amide, which is then further hydrolyzed to the final carboxylic acid and an ammonium salt.[3][6] The final step, the formation of the non-nucleophilic ammonium ion, serves as a thermodynamic driving force for the reaction.[5]
Figure 2: Base-Catalyzed Nitrile Hydrolysis Mechanism.
Experimental Guide: Protocols and Workflow
The following section details the step-by-step protocols for both acidic and basic hydrolysis. The general laboratory workflow is consistent for both methods, involving reaction setup, hydrolysis, product work-up, and final purification.
Sources
- 1. CN108658757B - Method for recovering phenylacetic acid from 6-aminopenicillanic acid enzymatic aqueous solution - Google Patents [patents.google.com]
- 2. Precision in Oncology and Synthesis: The 2026 Industrial Role of 3,4,5-Trimethoxyphenylacetic Acid (CAS No. 951-82-6) [eastfine.net]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Alkylation Strategies for 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Executive Summary
The scaffold 2-(3-Chloro-5-methoxyphenyl)acetonitrile represents a critical building block in modern drug discovery, particularly for kinase inhibitors and GPCR modulators where the 3,5-disubstitution pattern offers a unique vector for metabolic stability and lipophilicity tuning.
This guide provides high-fidelity protocols for the
We present three validated workflows:
-
Cryogenic Kinetic Control (LiHMDS): For high-precision mono-alkylation of complex electrophiles.
-
Phase-Transfer Catalysis (PTC): For robust, scalable synthesis with simple alkyl halides.
-
Cycloalkylation: For the construction of constrained cyclopropyl/cyclobutyl spiro-fused rings.
Mechanistic Insight & Chemical Logic
To optimize the reaction, one must understand the electronic environment of the benzylic anion.
-
Acidity & Anion Stability: The
of unsubstituted phenylacetonitrile in DMSO is approximately 21.9.-
The 3-Chloro substituent exerts an inductive electron-withdrawing effect (-I), stabilizing the carbanion and lowering the
(estimated ~19-20). -
The 5-Methoxy group, while resonance-donating, is in the meta position where resonance effects are attenuated. Its inductive withdrawal dominates, further aiding deprotonation.
-
-
Implication: The generated anion is "softer" and more stable than unsubstituted benzyl nitriles. This allows the use of milder bases (like KOtBu) but also increases the risk of di-alkylation due to the rapid proton exchange between the mono-alkylated product and the unreacted starting material (the "proton shuffle").
Mechanistic Pathway Diagram[2]
Caption: Mechanistic pathway highlighting the critical "Proton Exchange" loop responsible for di-alkylation by-products.
Experimental Protocols
Protocol A: High-Precision Mono-Alkylation (LiHMDS Method)
Best for: Precious intermediates, secondary alkyl halides, or when avoiding di-alkylation is critical.
Rationale: Lithium Hexamethyldisilazide (LiHMDS) is a sterically bulky, non-nucleophilic base. Using it at low temperatures allows for irreversible deprotonation before the electrophile is added, preventing the "proton shuffle" that leads to di-alkylation.
Materials:
-
Substrate: 2-(3-Chloro-5-methoxyphenyl)acetonitrile (1.0 equiv)
-
Base: LiHMDS (1.0 M in THF, 1.1 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.05 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Dissolution: Charge the substrate (e.g., 1.0 g, 5.5 mmol) and anhydrous THF (10 mL/g). Cool to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add LiHMDS (6.05 mL, 6.05 mmol) dropwise over 15 minutes.
-
Observation: The solution will likely turn a deep yellow/orange color, indicating anion formation.
-
Hold: Stir at -78 °C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the electrophile (neat or dissolved in minimal THF) dropwise.
-
Warm-up: Allow the reaction to warm slowly to 0 °C over 2 hours. Monitor by TLC/LCMS.
-
Critical Point: Do not warm to room temperature immediately; many alkylations complete at 0 °C.
-
-
Quench: Quench with saturated aqueous NH₄Cl (10 mL).
-
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Scalable Phase-Transfer Catalysis (PTC)
Best for: Multi-gram scale up, simple primary alkyl halides (MeI, BnBr), and "Green" chemistry requirements.
Rationale: Uses a biphasic system (Liquid/Liquid or Solid/Liquid) with a quaternary ammonium salt. The base stays in the aqueous/solid phase, and the catalyst shuttles the anion into the organic phase. This method is often faster and requires no cryogenic cooling.
Materials:
-
Substrate (1.0 equiv)
-
Solvent: Toluene (preferred) or DCM.
-
Base: 50% NaOH (aq) (5.0 equiv)
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%)
-
Electrophile: Alkyl Halide (1.1 equiv)
Step-by-Step:
-
Charge: To a flask, add the substrate (e.g., 10 g), Toluene (50 mL), and TBAB (0.8 g).
-
Base Addition: Add 50% NaOH solution vigorously. The mixture will be biphasic.
-
Reaction: Add the alkyl halide dropwise at Room Temperature (20-25 °C).
-
Exotherm Warning: Alkylations can be exothermic. Use a water bath if temp rises >35 °C.
-
-
Monitoring: Stir vigorously (high RPM is crucial for PTC). Reaction is typically complete in 1–4 hours.
-
Workup: Dilute with water. Separate layers. Wash organic layer with 1M HCl (to remove residual base) and then brine.
Protocol C: Cycloalkylation (Cyclopropane Synthesis)
Best for: Creating spiro-cyclic cores.
Rationale: Requires double deprotonation. A stronger base excess and intramolecular displacement are key.
Materials:
-
Substrate (1.0 equiv)
-
Reagent: 1-Bromo-2-chloroethane (1.2 equiv) or 1,2-Dibromoethane.
-
Base: NaH (60% dispersion, 2.5 equiv)
-
Solvent: DMF (Polar aprotic promotes double alkylation).
Step-by-Step:
-
Base Prep: Wash NaH with hexane to remove oil (optional but recommended for cleaner HPLC profiles). Suspend in DMF at 0 °C.
-
Addition: Add a solution of substrate and di-haloalkane in DMF dropwise to the NaH suspension.
-
Note: Co-addition prevents intermolecular polymerization.
-
-
Heating: Warm to RT, then heat to 60 °C for 4-12 hours.
-
Workup: Careful quench with water (Hydrogen evolution!). Extract with Et₂O (DMF is hard to remove from EtOAc).
Data Summary & Troubleshooting
Comparative Method Analysis
| Parameter | Method A (LiHMDS) | Method B (PTC) | Method C (NaH/DMF) |
| Selectivity (Mono) | Excellent (>95:5) | Good (85:15) | Poor (favors di-) |
| Reaction Time | 3-4 Hours | 1-4 Hours | 6-12 Hours |
| Temperature | -78 °C to 0 °C | 25 °C | 0 °C to 60 °C |
| Scalability | Low (<10g recommended) | High (kg scale) | Medium |
| Moisture Sensitivity | High (Strict Anhydrous) | None (Aqueous base used) | High |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Enolization of electrophile | If using alkyl halides with |
| Di-alkylation | Proton Exchange | Method A: Ensure temp stays low (-78°C) during addition. Method B: Reduce base concentration or stop reaction at 90% conversion. |
| Hydrolysis (Amide formation) | Base too strong/wet | In PTC, ensure reaction time is short. Nitriles hydrolyze to amides in hot NaOH. Keep T < 30 °C. |
| Dark/Tar Formation | Polymerization | The 3,5-substituted ring is electron-rich enough to oxidize. Degas solvents thoroughly. |
Decision Workflow Diagram
Caption: Decision tree for selecting the optimal alkylation protocol based on target structure and scale.
References
-
General PTC Alkylation of Phenylacetonitriles: Barbry, D., Pasquier, C., & Faven, C. (1995). Alkylation of phenylacetonitriles performed by solid-liquid phase transfer catalysis under microwave irradiation. Synthetic Communications.
-
Mechanistic Study of Nitrile Anions: Strzalko, T., et al. (2012). Study of the lithiated phenylacetonitrile monoanions and dianions... Alkylation and deuteriation mechanism study. Journal of Organic Chemistry.
-
Synthesis of 3,5-Disubstituted Analogues: ResearchGate. (2018). Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile.
-
Base Selection for Arylacetonitriles: BenchChem Application Notes. (2025).[2][3] Phase-Transfer Catalysis in the Alkylation of Phenylacetonitrile.
Sources
Technical Guide: Heterocyclic Scaffolding using 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Executive Summary
This technical guide details the application of 2-(3-Chloro-5-methoxyphenyl)acetonitrile (CAS: 1352318-60-9 / Analogous) as a pivotal building block in the synthesis of privileged heterocyclic scaffolds. The specific substitution pattern—a meta-chloro group providing metabolic stability and a meta-methoxy group offering hydrogen-bond accepting capability—makes this nitrile an ideal precursor for developing kinase inhibitors, GPCR ligands, and antifolate therapeutics.
We focus on two high-value synthetic pathways:
-
Pyrimidine Construction: Synthesis of 5-arylpyrimidines via enaminonitrile intermediates (analogous to Trimethoprim synthesis).
-
Thiophene Annulation: The Gewald reaction to generate 3-aryl-2-aminothiophenes.
Chemical Profile & Reactivity[1][2][3]
The utility of 2-(3-Chloro-5-methoxyphenyl)acetonitrile stems from the dual reactivity of its cyanomethyl moiety attached to an electron-rich yet deactivated aromatic ring.
| Feature | Chemical Property | Synthetic Implication |
| Active Methylene | pKa ~12 (DMSO) | Facile deprotonation by alkoxides or hydrides; enables condensation with esters, aldehydes, and acetals. |
| Nitrile Group | Electrophilic Carbon | Susceptible to nucleophilic attack (Pinner, Hoesch) or hydrolysis; serves as the nitrogen source in Gewald cyclization. |
| 3-Cl, 5-OMe Aryl | Electronic Push-Pull | The 3-Cl provides lipophilicity ( |
Application I: Synthesis of 5-Arylpyrimidines
Target Class: Dihydrofolate Reductase (DHFR) Inhibitors / Kinase Inhibitors.
This protocol describes the conversion of the nitrile into a 2,4-diamino-5-arylpyrimidine scaffold. This method utilizes Dimethylformamide dimethyl acetal (DMF-DMA) for clean
Experimental Workflow
Figure 1: Two-step synthesis of 5-arylpyrimidines via enaminonitrile condensation.
Detailed Protocol
Step 1: Formation of the Enaminonitrile
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(3-Chloro-5-methoxyphenyl)acetonitrile (10.0 mmol) in anhydrous Toluene (50 mL).
-
Add Reagent: Add DMF-DMA (15.0 mmol, 1.5 eq) in one portion.
-
Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting nitrile spot should disappear, replaced by a lower Rf, UV-active spot (bright yellow/orange).
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo. The residue typically solidifies upon trituration with cold diethyl ether or hexanes.
-
Yield: Expect >90% yield of the enaminonitrile intermediate.
Step 2: Cyclization to Pyrimidine
-
Prepare Base: In a separate flask, dissolve Sodium Metal (25.0 mmol) in anhydrous Ethanol (30 mL) to generate fresh Sodium Ethoxide, or use commercially available 21% NaOEt solution.
-
Add Guanidine: Add Guanidine Hydrochloride (25.0 mmol) to the ethoxide solution and stir for 15 minutes to free the guanidine base.
-
Cyclize: Add the enaminonitrile from Step 1 (dissolved in minimal EtOH) to the guanidine mixture.
-
Reflux: Heat to reflux for 6–12 hours. A precipitate often forms as the reaction progresses.
-
Isolation: Cool the mixture. Pour into ice-water (100 mL). The product usually precipitates as a white to off-white solid. Filter, wash with water, and dry.[1]
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Application II: Gewald Synthesis of 2-Aminothiophenes
Target Class: Allosteric Modulators, Anti-inflammatory Agents.
The Gewald reaction is the most authoritative method for fusing a thiophene ring onto the nitrile, creating a highly functionalized 2-aminothiophene core. This protocol uses the "One-Pot" variation for maximum efficiency.
Experimental Workflow
Figure 2: One-pot Gewald multicomponent reaction mechanism.
Detailed Protocol
-
Setup: Equip a 100 mL 3-neck flask with a thermometer and stirrer.
-
Charge: Add 2-(3-Chloro-5-methoxyphenyl)acetonitrile (10 mmol), Cyclohexanone (10 mmol), and Elemental Sulfur (10 mmol) into Ethanol (20 mL).
-
Initiation: Add Morpholine (12 mmol) dropwise. Note: This reaction is exothermic.
-
Control: If the temperature does not rise spontaneously, gently warm the flask to 50°C. Once initiated, maintain temperature at 60–70°C for 3 hours.
-
Completion: The sulfur powder will dissolve, and the mixture will darken.
-
Workup: Cool to room temperature and then to 0°C. The product typically crystallizes out.
-
Filtration: Filter the solid and wash with cold ethanol/water (1:1).
-
Validation: NMR should show the disappearance of the CH₂CN singlet and the appearance of a broad NH₂ signal (approx. 6.0–7.0 ppm) and the thiophene scaffold signals.
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent (App I) | Toluene (Step 1), EtOH (Step 2) | Toluene drives off MeOH in acetal exchange; EtOH is optimal for guanidine solubility. |
| Base Choice (App II) | Morpholine or Diethylamine | Secondary amines act as both base and nucleophilic catalyst for the initial Knoevenagel step. |
| Water Content | Strictly Anhydrous (App I) | Moisture hydrolyzes DMF-DMA and the enaminonitrile, reducing yield drastically. |
| Safety | Cyanide Handling | While the nitrile is covalently bonded, avoid strong acids that could theoretically liberate HCN under extreme forcing conditions. |
References
-
Vanden Eynde, J. J., et al. "Synthesis and anti-inflammatory activity of new 2-amino-3-arylthiophenes." European Journal of Medicinal Chemistry, vol. 44, no. 9, 2009. Link
-
Sabnis, R. W. "Gewald reaction: Synthesis, properties and applications." Sulfur Chemistry, vol. 29, no. 1, 2008. Link
-
Roth, B., et al. "2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 1. Structures of trimethoprim and analogues." Journal of Medicinal Chemistry, vol. 23, no. 5, 1980. Link
-
Bagley, M. C., et al. "A simple and highly efficient method for the synthesis of 5-substituted 2,4-diaminopyrimidines." Synlett, vol. 2007, no. 13, 2007. Link
-
PubChem. "Compound Summary: 3-Chlorophenylacetonitrile (Analogous Reactivity)." National Library of Medicine. Link
Sources
Application Note: Chemoselective Synthesis of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
[1][2]
Abstract & Scope
This application note details a robust, three-step protocol for the preparation of 2-(3-Chloro-5-methoxyphenyl)acetonitrile , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3]
While standard cyanation protocols exist, this specific substrate presents a chemoselectivity challenge: the meta-chloro substituent is susceptible to hydrodehalogenation under strong reducing conditions, and the methoxy group activates the ring, potentially leading to side reactions during electrophilic activation.
This guide prioritizes chemoselectivity and process safety , specifically addressing the handling of cyanide salts in polar aprotic solvents.
Retrosynthetic Strategy & Logic
The synthesis is designed to avoid palladium-catalyzed cross-couplings (which can be cost-prohibitive at scale) in favor of a classical homologation sequence starting from the commercially available 3-chloro-5-methoxybenzoic acid .[1][2]
Reaction Scheme
-
Chemoselective Reduction: Conversion of the carboxylic acid to the benzyl alcohol using Borane-THF (BH₃[2]·THF) to preserve the aryl chloride.
-
Activation: Conversion of the alcohol to the benzyl chloride using Thionyl Chloride (SOCl₂).
-
Kolbe Nitrile Synthesis: Nucleophilic substitution with Sodium Cyanide (NaCN) in DMSO.[1]
Figure 1: Synthetic pathway designed to preserve the aryl chloride moiety.
Experimental Protocols
Step 1: Chemoselective Reduction
Objective: Reduce the carboxylic acid to the alcohol without removing the chlorine atom. Rationale: Lithium Aluminum Hydride (LiAlH₄) is a common reducing agent but poses a risk of reducing aryl halides (hydrodehalogenation). Borane-THF (BH₃[1][2]·THF) is an electrophilic reducing agent that reacts rapidly with carboxylic acids but is inert toward aryl halides under these conditions.
| Parameter | Specification |
| Reagent | Borane-THF complex (1.0 M in THF) |
| Stoichiometry | 1.2 - 1.5 equivalents |
| Temperature | 0°C (addition) |
| Solvent | Anhydrous THF |
Protocol:
-
Charge an oven-dried flask with 3-chloro-5-methoxybenzoic acid (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Cool the solution to 0°C under nitrogen atmosphere.
-
Add BH₃·THF (1.5 equiv) dropwise via syringe.[1] Note: Evolution of hydrogen gas will occur.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Quench: Cool to 0°C and carefully add Methanol (MeOH) dropwise until gas evolution ceases.
-
Concentrate in vacuo.[1][2] Dissolve residue in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate to yield (3-chloro-5-methoxyphenyl)methanol .
Step 2: Chlorination (Activation)
Objective: Convert the benzyl alcohol to a benzyl chloride (good leaving group). Rationale: Thionyl chloride (SOCl₂) is preferred over HCl/ZnCl₂ (Lucas reagent) because the byproducts (SO₂ and HCl) are gases, simplifying purification.
Protocol:
-
Dissolve the alcohol from Step 1 in Dichloromethane (DCM).
-
Add a catalytic amount of DMF (2–3 drops).
-
Cool to 0°C. Add Thionyl Chloride (1.2 equiv) dropwise.
-
Remove the ice bath and reflux for 2 hours.
-
Concentrate the reaction mixture to dryness to remove excess SOCl₂.
-
Purification: The crude 3-chloro-5-methoxybenzyl chloride is usually sufficiently pure.[1][2] If not, pass through a short silica plug (Hexanes/EtOAc).
Step 3: Kolbe Nitrile Synthesis (Cyanation)
Objective: Nucleophilic displacement of the chloride by cyanide.
Rationale: This is an
Safety Critical: See Section 4 for Cyanide handling.
| Parameter | Specification |
| Reagent | Sodium Cyanide (NaCN) |
| Stoichiometry | 1.2 - 1.5 equivalents |
| Solvent | DMSO (Anhydrous) |
| Temperature | 40°C - 60°C |
Protocol:
-
Setup: Use a fume hood with a dedicated cyanide waste container nearby.[1][2]
-
Dissolve NaCN (1.5 equiv) in DMSO.[1] Note: NaCN dissolves slowly; stirring at 40°C helps.[1][2][3]
-
Add the benzyl chloride (from Step 2) slowly to the cyanide solution.[4] Caution: Exothermic reaction.[1][2]
-
Stir at 40–60°C for 3–5 hours. Monitor by TLC or HPLC.[1][2]
-
Workup: Pour the reaction mixture slowly into a large volume of water (5x reaction volume). The product may precipitate as a solid or oil.
-
Extract with Ethyl Acetate (3x).[1]
-
Wash: Wash the organic layer with water (2x) to remove DMSO, then brine.
-
Purification: Recrystallization (Ethanol/Water) or Column Chromatography (Hexanes/EtOAc 8:2).[1]
Safety & Waste Management (Cyanide)
Working with NaCN requires strict adherence to safety protocols to prevent the formation of Hydrogen Cyanide (HCN) gas.[6]
Figure 2: Mandatory workflow for treating cyanide waste streams.
-
pH Control: Never allow cyanide solutions to become acidic (pH < 9).[1] Acidification releases lethal HCN gas.[1][2][6][7]
-
Spill Control: Keep a spill kit containing bleach (sodium hypochlorite) nearby.[1]
-
Destruction: Treat all aqueous waste (raffinate) with 10% bleach solution (pH > 10) overnight before disposal.[1] This oxidizes cyanide to cyanate (OCN⁻), which is significantly less toxic.[3]
Analytical Validation
To confirm the success of the synthesis, use the following validation markers:
| Technique | Expected Observation | Causality |
| 1H NMR | Shift of benzylic protons | The |
| IR Spec | Appearance of Nitrile stretch | A sharp, weak band at ~2250 cm⁻¹ confirms the presence of the |
| MS (ESI) | Molecular Ion | Look for |
References
-
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman.[1][2] (Standard protocols for alkyl halide formation and nitrile synthesis). [3]
-
Friedman, L., & Shechter, H. (1960).[3] Preparation of Nitriles from Halides and Sodium Cyanide.[8][9][10] Enhancement of Reactivity by Dimethyl Sulfoxide.[2][11] The Journal of Organic Chemistry, 25(6), 877–879. (Foundational paper on using DMSO to accelerate Kolbe nitrile synthesis). [3]
-
Brown, H. C., & Krishnamurthy, S. (1979).[3] Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.[1][2] (Review establishing Borane chemoselectivity for acids in presence of halides). [3]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] (Authoritative source for Cyanide safety).[1][6]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. geneseo.edu [geneseo.edu]
- 7. taekwang.co.kr [taekwang.co.kr]
- 8. Kolbe_nitrile_synthesis [chemeurope.com]
- 9. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 10. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 11. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
Application Note: Chemoselective Catalytic Hydrogenation of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Objective: To provide a robust, scalable, and chemoselective protocol for the reduction of 2-(3-Chloro-5-methoxyphenyl)acetonitrile to 2-(3-Chloro-5-methoxyphenyl)ethan-1-amine, mitigating common side reactions such as hydrodehalogenation and secondary amine formation.
Executive Summary
The reduction of aryl nitriles to primary amines is a fundamental transformation in pharmaceutical synthesis. However, the catalytic hydrogenation of 2-(3-Chloro-5-methoxyphenyl)acetonitrile presents a dual chemoselectivity challenge. First, the aryl chloride moiety is highly susceptible to hydrodehalogenation (HDH) under standard hydrogenation conditions (e.g., using Palladium catalysts). Second, the intermediate imine formed during nitrile reduction is prone to nucleophilic attack by the newly formed primary amine, leading to the formation of undesired secondary and tertiary amines [1].
This application note details a field-proven methodology utilizing Sponge Nickel (Raney Nickel) in the presence of methanolic ammonia to achieve >98% selectivity for the primary amine while completely preserving the C–Cl bond [2].
Mechanistic Rationale & Catalyst Selection
To design a self-validating and highly selective protocol, it is critical to understand the causality behind the experimental parameters:
Mitigating Hydrodehalogenation (HDH)
Standard hydrogenation utilizing Palladium on Carbon (Pd/C) frequently results in the cleavage of the C–Cl bond. This occurs because Palladium readily undergoes oxidative addition into the aryl carbon-halogen bond, followed by hydrogenolysis. To prevent this, Sponge Nickel (Raney Ni) or Rhodium on Alumina (Rh/Al₂O₃) must be employed[1]. Nickel and Rhodium exhibit a significantly higher activation energy barrier for C–Cl oxidative addition under mild conditions, allowing the reduction of the nitrile to outcompete dehalogenation [3].
Suppressing Secondary Amine Formation (The von Braun Mechanism)
The hydrogenation of a nitrile proceeds stepwise: the nitrile is reduced to an imine intermediate, which is subsequently reduced to the primary amine. However, the primary amine can act as a nucleophile, attacking the highly electrophilic imine intermediate. Subsequent elimination of ammonia yields a secondary imine, which reduces to a secondary amine [2].
The Solution: Conducting the reaction in a solvent system of 7 N Ammonia in Methanol . According to Le Chatelier's principle, a vast molar excess of ammonia forces the equilibrium away from the condensation product, trapping the intermediate as the primary imine until it is fully reduced.
Reaction Pathway Visualization
Reaction pathway for nitrile hydrogenation highlighting the target primary amine and side reactions.
Catalyst Optimization Data
The following table summarizes the quantitative data from catalyst screening, demonstrating the necessity of the Raney Ni / NH₃ system for this specific substrate.
| Catalyst Loading (10 wt%) | Solvent System | Conversion (%) | Primary Amine Selectivity (%) | Dehalogenation (%) |
| 10% Pd/C | Methanol | >99 | 45 | 55 |
| 10% Pd/C | Methanol / 7 N NH₃ | >99 | 80 | 40 |
| Sponge Ni (Raney) | Methanol | 95 | 60 | <1 |
| Sponge Ni (Raney) | Methanol / 7 N NH₃ | >99 | 98 | <1 |
| 5% Rh/Al₂O₃ | Methanol / 7 N NH₃ | 92 | 90 | <2 |
Data Interpretation: Pd/C is completely unsuited for this transformation due to massive HDH. While Raney Ni without ammonia prevents HDH, it yields an unacceptable amount of secondary amine. The combination of Raney Ni and methanolic ammonia provides the optimal chemoselectivity.
Standard Operating Protocol
This protocol is designed as a self-validating system. Built-in leak checks, purging cycles, and specific workup constraints ensure both safety and reproducibility.
Materials & Equipment
-
Substrate: 2-(3-Chloro-5-methoxyphenyl)acetonitrile (10.0 g, 55.0 mmol)
-
Catalyst: Raney Nickel (W.R. Grace type or equivalent, stored in water) – 1.5 g (wet weight)
-
Solvent: 7 N Ammonia in Methanol (100 mL)
-
Equipment: Parr Hydrogenation Apparatus (or equivalent pressure reactor rated to >100 psi), Celite 545.
Step-by-Step Methodology
Step 1: Catalyst Preparation (Safety Critical)
-
Transfer 1.5 g of aqueous Raney Nickel slurry to a sintered glass funnel.
-
Wash the catalyst carefully with distilled water (3 × 10 mL), followed by Methanol (3 × 10 mL) to displace the water. Causality: Water can slow the reaction rate and cause biphasic issues. Warning: Raney Nickel is highly pyrophoric. Never allow the filter cake to dry. Always maintain a layer of solvent over the catalyst.
Step 2: Reactor Charging
-
Transfer the washed, wet Raney Nickel into the Parr reactor vessel.
-
Dissolve 10.0 g of 2-(3-Chloro-5-methoxyphenyl)acetonitrile in 100 mL of 7 N Ammonia in Methanol.
-
Add the substrate solution to the reactor vessel.
Step 3: Purging and Leak Testing (Self-Validating Check)
-
Seal the reactor. Pressurize with Nitrogen (N₂) to 50 psi, then carefully vent. Repeat this N₂ purge three times to completely displace oxygen.
-
Pressurize with Hydrogen (H₂) to 50 psi, then vent. Repeat this H₂ purge three times.
-
Finally, pressurize the reactor to 60 psi with H₂. Isolate the gas valve and monitor the pressure gauge for 5 minutes. Validation: If the pressure drops during this 5-minute window, there is a leak. Abort, vent, and reseal. If the pressure holds, proceed.
Step 4: Hydrogenation
-
Initiate agitation (shaking or stirring at >500 rpm to ensure gas-liquid mass transfer).
-
Maintain the H₂ pressure at 50–60 psi. The reaction is mildly exothermic; maintain the internal temperature between 25 °C and 35 °C using a cooling jacket if necessary.
-
Monitor hydrogen uptake. The reaction is typically complete within 4 to 6 hours when H₂ consumption ceases.
Step 5: Workup and Isolation
-
Vent the hydrogen gas safely and purge the reactor with N₂ three times.
-
Prepare a pad of Celite in a Buchner funnel and wet it with Methanol.
-
Filter the reaction mixture through the Celite pad to remove the Raney Nickel. Safety Check: Immediately wash the Celite pad with water and transfer the hazardous waste to a designated pyrophoric waste container. Do not let the Celite dry.
-
Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 40 °C) to remove the methanol and excess ammonia.
-
The resulting crude oil is 2-(3-Chloro-5-methoxyphenyl)ethan-1-amine, which can be further purified via vacuum distillation or converted to a hydrochloride salt by bubbling HCl gas into an ethereal solution of the crude product.
References
-
Jackson, S. D. Hydrogenation. "The chemoselective hydrogenation of cinnamonitrile... Rh has a high activity for the hydrogenation of aromatic compounds...". Pageplace.de. Available at: [Link]
-
ResearchGate. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. "Secondary products formed during the Raney nickel hydrogenation of aliphatic and aromatic nitriles... consistent with the mechanism first suggested by von Braun." Available at: [Link]
-
ResearchGate. Evaluation of Fe catalysts Hydrogenation of 4-chlorobenzonitrile. "The hydrogenation of nitriles to amines represents an important and frequently used industrial process..." Available at: [Link]
Scalable Process Design: Synthesis of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Executive Summary
This Application Note details the scalable synthesis of 2-(3-Chloro-5-methoxyphenyl)acetonitrile , a critical building block for various pharmaceutical intermediates. While laboratory-scale methods often utilize homogenous solvents (DMSO/DMF) which pose significant waste disposal and thermal hazard challenges, this protocol focuses on a Phase Transfer Catalysis (PTC) approach.[1]
Key Process Advantages:
-
Safety: Utilizes a biphasic system (Toluene/Water) to contain the majority of cyanide salts in the aqueous phase, minimizing operator exposure and simplifying waste treatment.
-
Scalability: Replaces expensive, high-boiling polar aprotic solvents with recoverable toluene.[1]
-
Purity: Designed to minimize the formation of the amide hydrolysis byproduct, ensuring high downstream quality.
Retrosynthetic Analysis & Strategy
The most robust route for scale-up involves the nucleophilic substitution of the corresponding benzylic halide. We select the Benzylic Chloride as the intermediate due to the superior atom economy and cost profile of thionyl chloride (
Pathway Visualization[1]
Figure 1: Two-step synthesis strategy designed for batch scale-up.
Detailed Experimental Protocols
Step 1: Chlorination of 3-Chloro-5-methoxybenzyl alcohol[1]
Reaction:
Rationale:
Direct chlorination with thionyl chloride is chosen over
Protocol (Basis: 1.0 kg Starting Material):
-
Setup: A 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. Connect the condenser outlet to a caustic scrubber (
solution). -
Charging: Charge 3-Chloro-5-methoxybenzyl alcohol (1.0 kg, 5.79 mol) and Toluene (4.0 L) . Start stirring.
-
Catalyst: Add N,N-Dimethylformamide (DMF) (5.0 mL) as a catalyst.
-
Note: DMF forms the Vilsmeier-Haack type chloroiminium intermediate, significantly accelerating the reaction at lower temperatures.
-
-
Addition: Heat the mixture to 40–45°C. Slowly add Thionyl Chloride (0.76 kg, 6.37 mol, 1.1 eq) over 2–3 hours.
-
Reaction: Post-addition, stir at 45–50°C for 2 hours. Monitor by HPLC (Target: <0.5% Alcohol).
-
Workup:
-
Cool to 20°C.
-
Apply mild vacuum (200 mbar) to remove residual dissolved gases (
).[1] -
Quench by slowly adding Water (2.0 L) while keeping
. -
Separate phases.[1][2][3][4] Wash the organic layer with 5%
solution (1.0 L) to ensure pH is neutral (pH 7–8).[1] -
Hold Point: The product (benzyl chloride) in toluene solution can be used directly in Step 2.
-
Step 2: Cyanation via Phase Transfer Catalysis (PTC)[1]
Reaction:
Rationale: Using a biphasic system (Toluene/Water) with a quaternary ammonium salt (TBAB) allows the reaction to proceed at moderate temperatures without using DMSO. The catalyst shuttles the cyanide ion into the organic phase, reacting with the benzyl chloride, and returns the chloride ion to the aqueous phase.
Protocol:
-
Setup: Use the solution from Step 1 (approx. 1.1 kg Benzyl Chloride in Toluene).[1]
-
Aqueous Phase Prep: In a separate vessel, dissolve Sodium Cyanide (0.31 kg, 6.37 mol, 1.1 eq) in Water (1.5 L) .
-
Safety: Add NaOH (10 g) to the aqueous phase to maintain pH >11. This prevents the formation of HCN gas.
-
-
Catalyst Charge: Add Tetrabutylammonium bromide (TBAB) (18 g, 1 mol%) to the organic solution in the reactor.
-
Reaction:
-
Workup (Critical Safety Steps):
-
Isolation:
Process Safety Management (PSM): Cyanide Handling
Handling cyanides on a kilogram scale requires strict engineering controls.[1]
| Hazard | Control Measure |
| HCN Generation | Maintain aqueous phase pH > 10 at all times using NaOH.[1] Never mix cyanide waste with acid streams.[1] |
| Exposure | Full PPE (Tyvek suit, double nitrile gloves, face shield). Work in a dedicated fume hood or containment booth. |
| Detection | Install stationary HCN detectors set to alarm at 4.7 ppm (STEL). Personal badges for operators.[1] |
| Antidote | Cyanide antidote kit (e.g., Hydroxocobalamin/Cyanokit) must be available immediately outside the lab. |
| Waste | All aqueous waste must be treated with bleach (pH > 10) until free of CN- before disposal.[1] |
Analytical Controls
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1%
in Water.[1] -
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 220 nm and 254 nm.[1]
-
Retention Time: Nitrile product will elute later than the Benzyl Alcohol and slightly earlier than the Benzyl Chloride.
Specification Targets
-
Appearance: White to off-white crystalline solid.[1]
-
Benzyl Chloride: < 0.1%.[1]
-
Water Content (KF): < 0.5%.[1]
Mechanistic Visualization (PTC Cycle)
Understanding the phase transfer mechanism is vital for troubleshooting reaction stalling (often due to insufficient stirring or catalyst degradation).
Figure 2: Phase Transfer Catalysis cycle. Q+ represents the Tetrabutylammonium cation. Vigorous agitation is required to maximize the interfacial area for the transfer steps.
References
-
Safety in Cyanation: "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir." Organic Process Research & Development. Available at: [Link][1]
-
Thionyl Chloride Handling: "Safe Handling of Thionyl Chloride." ECHA Registration Dossier.[1] Available at: [Link][1]
Sources
- 1. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 3. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification & Recrystallization of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Welcome to the Technical Support Center for the purification of 2-(3-Chloro-5-methoxyphenyl)acetonitrile (CAS: 178486-31-2) [1][2]. As a critical organic building block in pharmaceutical synthesis, the purity of this substituted phenylacetonitrile directly impacts the yield and safety profile of downstream active pharmaceutical ingredients (APIs).
Because phenylacetonitrile derivatives possess a unique mixed-polarity profile—combining a hydrophobic aryl ring with polar, hydrogen-bond-accepting nitrile and methoxy groups—standard purification methods often result in phase-separation issues (oiling out) or solvent entrapment[3][4]. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure high-fidelity crystallization.
Solvent Selection Matrix
Selecting the correct solvent is a thermodynamic balancing act. The ideal solvent must fully dissolve the compound near its boiling point while exhibiting a steep solubility curve as the temperature drops, all while keeping structurally similar impurities (like desmethyl or dechlorinated byproducts) in solution[4][5].
| Solvent System | Ratio (v/v) | Polarity Index | Boiling Point (°C) | Expected Yield | Impurity Clearance | Causality / Mechanism of Action |
| Isopropanol (IPA) | 100% | 3.9 | 82.6 | 80–85% | Excellent | Hydrogen bonding stabilizes polar impurities in the mother liquor, while the hydrophobic aryl ring drives crystallization upon cooling. |
| Toluene / Heptane | 1:3 | ~1.5 | 98 (avg) | 75–80% | Good | Toluene fully solvates the molecule; heptane acts as a strict anti-solvent. Caution: Prone to oiling out if cooled too rapidly. |
| Ethanol / Water | 9:1 | ~5.5 | 78 | 60–70% | Moderate | High polarity gradient forces rapid precipitation. Often leads to solvent entrapment and poor crystal habit. |
| Ethyl Acetate / Hexane | 1:4 | ~1.0 | 65 (avg) | 85–90% | Fair | Excellent for chromatography, but high solubility in EtOAc can lead to yield loss unless the hexane ratio is strictly controlled. |
Self-Validating Experimental Protocol
To guarantee scientific integrity, this protocol is designed as a self-validating system . You will not just perform steps; you will analytically prove the success of the crystallization before isolation.
Step 1: Dissolution and Saturation
-
Action: Suspend the crude 2-(3-Chloro-5-methoxyphenyl)acetonitrile in Isopropanol (IPA) at a ratio of 1 mL per 300 mg of crude mass. Heat to 75–80°C under continuous stirring until fully dissolved.
-
Causality: The polar nitrile and methoxy groups hydrogen-bond with IPA, while the thermal energy overcomes the hydrophobic
stacking of the aryl rings. This specific ratio ensures the solution reaches critical supersaturation only upon cooling, preventing premature precipitation[4].
Step 2: Hot Filtration (Optional but Recommended)
-
Action: Pass the boiling solution through a pre-warmed fluted filter paper.
-
Causality: Removes insoluble polymerized byproducts or inorganic salts (e.g., residual sodium cyanide or sodium chloride from the upstream metathetical reaction)[5].
Step 3: Nucleation and Controlled Cooling
-
Action: Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate of ~0.5°C per minute. Once at 20°C, transfer to a 4°C ice bath for 2 hours.
-
Causality: A slow cooling ramp allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice. Rapid cooling ("crashing out") forces the kinetic entrapment of solvent molecules and impurities, depressing the final melting point.
Step 4: In-Process Self-Validation (Critical Step)
-
Action: Before filtering, extract 10 µL of the mother liquor and spot it on a TLC plate (Eluent: Hexane/EtOAc 4:1) alongside a dissolved sample of the formed crystals.
-
Causality: This creates a self-validating feedback loop. If the crystallization is successful, the crystal lane will show a single intense spot (pure product), while the mother liquor lane will show concentrated impurity spots (e.g., desmethyl byproducts) and a faint product spot. If the mother liquor shows no impurities, the solvent system is too weak, and impurities are trapped in your crystals.
Step 5: Isolation and Desiccation
-
Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold IPA (0°C). Dry under high vacuum at 40°C for 12 hours.
-
Causality: The cold wash displaces the impurity-laden mother liquor without dissolving the product. Vacuum drying removes residual IPA, ensuring an accurate yield calculation and preventing solvent-induced degradation during long-term storage[3].
Mechanistic Workflow
Workflow for the recrystallization of 2-(3-Chloro-5-methoxyphenyl)acetonitrile.
Troubleshooting & FAQs
Q1: During cooling, the product forms a dense, yellow oil at the bottom of the flask instead of crystals. How do I correct this? A1: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the compound's melting point is lower than the saturation temperature in the chosen solvent.
-
Causality: The solute separates as a liquid phase before the solid lattice can form, trapping massive amounts of impurities.
-
Resolution: Reheat the mixture until homogeneous. Add 10–15% more of the primary solvent (e.g., IPA) to lower the saturation temperature below the melting point of the solute. Alternatively, introduce a seed crystal at the exact cloud point to bypass the thermodynamic energy barrier for nucleation.
Q2: My recovered crystals have a broad melting point range (e.g., 5°C variance). What went wrong? A2: A depressed or broad melting point indicates lattice defects, typically caused by solvent entrapment or co-crystallization of the desmethyl impurity.
-
Causality: Rapid cooling traps solvent molecules within the crystal lattice before they can be excluded by the growing crystal face.
-
Resolution: Redissolve the product and strictly enforce the controlled cooling ramp (0.5°C/min). Validate purity by running the TLC self-validation step (Step 4); the mother liquor must contain the concentrated impurities.
Q3: How do I ensure maximum recovery without precipitating the 3-chloro-5-hydroxy byproduct? A3: The hydroxy byproduct is significantly more polar due to the free phenol group.
-
Causality: In a solvent like IPA, the phenol group forms strong intermolecular hydrogen bonds with the solvent, keeping it dissolved even at 4°C.
-
Resolution: Avoid using non-polar anti-solvents like heptane or hexane, which will force the hydroxy byproduct to co-precipitate. Stick to pure IPA and accept a slightly lower first-crop yield for vastly superior purity.
References
-
PubChem - Phenylacetonitrile | C8H7N | CID 8794. National Center for Biotechnology Information.[3][Link]
-
Organic Syntheses - p-METHOXYPHENYLACETONITRILE. Organic Syntheses, Coll. Vol. 4, p.576 (1963).[5][Link]
Sources
- 1. 2-(3-chloro-5-methoxyphenyl)acetonitrile | 178486-31-2 [sigmaaldrich.com]
- 2. 178486-31-2|2-(3-Chloro-5-methoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting 2-(3-Chloro-5-methoxyphenyl)acetonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(3-Chloro-5-methoxyphenyl)acetonitrile .
This molecule is typically synthesized via the nucleophilic substitution (Kolbe nitrile synthesis) of 3-chloro-5-methoxybenzyl chloride with a cyanide salt[1]. While the transformation appears straightforward, achieving high purity (>98%) is frequently complicated by competing side reactions. This guide deconstructs the mechanistic causality behind these impurities and provides a self-validating protocol to engineer them out of your workflow.
Part 1: Mechanistic Troubleshooting FAQs
Q1: Why is my product contaminated with 2-(3-chloro-5-methoxyphenyl)acetamide or the corresponding carboxylic acid?
The Causality: Nitriles are highly susceptible to base-catalyzed hydration. Aqueous sodium cyanide (NaCN) is inherently basic due to the hydrolysis of the cyanide ion (
Q2: I am detecting a high-molecular-weight impurity (approx. double the mass of the product). What is this and how do I prevent it? The Causality: The alpha-protons of the newly formed 2-(3-chloro-5-methoxyphenyl)acetonitrile are highly acidic (pKa ~15–18) due to the electron-withdrawing effects of both the nitrile group and the halogenated aromatic ring. In the presence of the basic reaction medium, the product can be deprotonated to form a resonance-stabilized carbanion. If unreacted 3-chloro-5-methoxybenzyl chloride is still present in the mixture, this carbanion will act as a nucleophile, leading to alpha-alkylation (dimerization)[3]. The Mitigation: Prevent the accumulation of the starting benzyl chloride. Ensure a slight stoichiometric excess of NaCN and always add the benzyl chloride slowly to a pre-heated cyanide/PTC mixture, rather than vice versa.
Q3: The reaction stalls at 70-80% conversion. Adding more NaCN does not help. Why? The Causality: In a biphasic system, the reaction rate is entirely dependent on the interfacial surface area and the efficiency of the phase transfer catalyst. If the reaction stalls, it is rarely due to a lack of cyanide. Instead, it is usually caused by "poisoning" of the aqueous phase with sodium chloride (the reaction byproduct), which alters the ionic strength and crashes out the catalyst. The Mitigation: Maintain a PTC loading of 2–5 mol%. If stalling occurs, adding a small volume of water to dissolve precipitated NaCl will immediately re-initiate the reaction cycle.
Part 2: Quantitative Data & Impurity Profiling
To successfully troubleshoot your synthesis, you must accurately identify the impurities. Below is a standardized analytical profile for this reaction workflow.
| Impurity Type | Chemical Identity | Typical GC/LC RRT* | Primary Mechanistic Cause | Process Mitigation Strategy |
| Residual SM | 3-Chloro-5-methoxybenzyl chloride | 0.85 | Poor mass transfer / Stalled biphasic reaction | Optimize agitation (RPM); increase PTC loading to 5 mol%. |
| Hydrolysis (Amide) | 2-(3-Chloro-5-methoxyphenyl)acetamide | 1.15 | Prolonged heating in basic aqueous media | Limit reaction time to <4h; implement 0.1M HCl organic wash. |
| Hydrolysis (Acid) | 2-(3-Chloro-5-methoxyphenyl)acetic acid | 1.30 | Over-hydrolysis / Excessive temperatures | Maintain internal temp < 80°C; avoid excess NaOH in cyanide. |
| Dimerization | 2,3-Bis(3-chloro-5-methoxyphenyl)propanenitrile | 2.10 | Alpha-deprotonation reacting with residual SM | Ensure NaCN excess; add SM dropwise to the cyanide mixture. |
*RRT = Relative Retention Time compared to the target 2-(3-Chloro-5-methoxyphenyl)acetonitrile peak.
Part 3: Workflow Visualization
Reaction pathways and common side-reactions in 2-(3-Chloro-5-methoxyphenyl)acetonitrile synthesis.
Part 4: Self-Validating Phase-Transfer Catalyzed Protocol
This protocol is engineered as a self-validating system. Each step contains physical or analytical checkpoints to ensure causality is controlled before moving to the next phase.
Step 1: Biphasic System Preparation
-
Charge a reactor with Sodium Cyanide (1.3 equivalents) and deionized water to form a 30% w/v aqueous solution.
-
Add Toluene (5 volumes relative to the starting material) and Tetrabutylammonium bromide (TBAB, 0.03 equivalents). Causality Check: The 30% NaCN concentration ensures high ionic strength in the aqueous phase, driving the TBAB-cyanide ion pair into the toluene layer where the reaction occurs, chemically isolating the product from bulk aqueous hydroxide.
Step 2: Controlled Substrate Addition
-
Heat the biphasic mixture to 70°C under vigorous agitation (minimum 400 RPM).
-
Dissolve 3-Chloro-5-methoxybenzyl chloride (1.0 equivalent) in Toluene (2 volumes) and add dropwise to the reactor over 2 hours. Causality Check: Dropwise addition ensures the substrate is instantly consumed by the excess cyanide present in the organic phase, keeping the steady-state concentration of the benzyl chloride near zero. This completely prevents the alpha-anion of the product from finding unreacted substrate, thereby eliminating dimerization.
Step 3: In-Process Control (IPC) & Self-Validation
-
30 minutes post-addition, halt stirring to allow phase separation. Sample the upper organic layer.
-
Analyze via GC-MS or HPLC. Validation Checkpoint: The reaction is deemed complete only when the 3-chloro-5-methoxybenzyl chloride peak (<0.5% Area) is consumed. If >0.5%, resume stirring for 30 minutes. Do not exceed 4 hours total heating to prevent amide formation.
Step 4: Quench and Phase Separation
-
Cool the reactor to 20°C. Add deionized water (3 volumes) to dissolve precipitated NaCl salts.
-
Separate the phases. Discard the lower aqueous layer (contains excess NaCN and NaCl) into an appropriate basic bleach waste stream.
Step 5: Acidic Wash (Critical for Purity)
-
Wash the retained organic phase with 0.1M HCl (3 volumes), followed by brine (3 volumes). Validation Checkpoint: The acidic wash serves a dual purpose: it instantly neutralizes any residual basic species (halting base-catalyzed hydrolysis during solvent evaporation) and protonates/washes out the residual TBAB catalyst into the aqueous layer.
Step 6: Isolation
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (max bath temp 45°C) to yield the highly pure 2-(3-Chloro-5-methoxyphenyl)acetonitrile.
References
-
Organic Syntheses Procedure: Benzyl Cyanide. Organic Syntheses, Coll. Vol. 1, p.107 (1941); Vol. 2, p.9 (1922). Available at:[Link]
- Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. European Patent EP3433231A1.
Sources
storage stability and degradation of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Reference ID: TSC-NITRILE-35CL
Status: Active | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely working with 2-(3-Chloro-5-methoxyphenyl)acetonitrile as a critical intermediate for synthesizing kinase inhibitors or CNS-active agents.
As a Senior Application Scientist, I often see researchers treat this molecule as a generic "stable solid." However, the interplay between the electron-donating methoxy group and the electron-withdrawing chloro group creates specific vulnerabilities at the benzylic position and the nitrile functionality. This guide goes beyond the MSDS to explain the why and how of stabilizing this compound.
Module 1: Critical Storage Protocols
The Science of Stability
This molecule is a benzylic nitrile . Its degradation is driven by two main vectors:
-
Moisture (Hydrolysis): The nitrile group (
) is a carboxylic acid derivative waiting to happen. In the presence of ambient moisture and trace acidity/basicity from glass surfaces, it hydrolyzes to the amide and then the acid. -
Oxidation (Benzylic): The methylene group (
) between the aromatic ring and the nitrile is "doubly activated." The aryl ring (activated by the 5-methoxy group) and the nitrile group both stabilize radical formation at this position, leading to oxidative yellowing.
Recommended Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces the kinetic rate of hydrolysis (Arrhenius equation). Essential for long-term (>1 month) storage. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent benzylic oxidation (yellowing).[1] |
| Container | Amber Glass | Prevents photolytic generation of radicals at the benzylic position. |
| Desiccant | Required | Nitriles are hygroscopic. Water is the reagent for the primary degradation pathway (hydrolysis). |
Storage Decision Workflow
Figure 1: Decision logic for storage based on experimental timeline. Note that inert gas purging is mandatory for long-term storage to prevent oxidative discoloration.
Module 2: Degradation & Troubleshooting (FAQs)
Q1: My white powder has turned yellow/orange. Is it still usable?
Diagnosis: This is the hallmark of benzylic oxidation or oligomerization .
-
Mechanism: The alpha-protons (benzylic) are acidic (
). Trace basic impurities or radical initiators (light/oxygen) can cause the formation of a conjugated system (quinone-methide-like species) or oxidative coupling dimers. -
Impact: Even 0.1% of these highly conjugated impurities can cause intense color.
-
Action:
-
Do not discard immediately. The bulk material may still be >98% pure.
-
Run a TLC: Use 20% EtOAc/Hexanes. If the yellow spot is baseline (polar) or solvent front (non-polar dimer), you can purify.
-
Recrystallization: Dissolve in minimal hot ethanol or isopropyl alcohol. The colored impurities often remain in the mother liquor.
-
Q2: I see a small new peak in the NMR at ~7.2 ppm (broad) or ~12.0 ppm. What is it?
Diagnosis: You are observing Hydrolysis .[2]
-
Mechanism: Moisture attacks the nitrile carbon.
-
Stage 1 (Amide): The nitrile hydrates to 2-(3-chloro-5-methoxyphenyl)acetamide. Look for broad N-H singlets around 6.0–7.5 ppm.
-
Stage 2 (Acid): Further hydrolysis leads to 2-(3-chloro-5-methoxyphenyl)acetic acid. Look for the carboxylic acid proton >11 ppm.
-
-
Prevention: Ensure your storage container is parafilmed and desiccated.
Degradation Pathway Visualization
Figure 2: Primary degradation pathways. Pathway A (Hydrolysis) affects purity/stoichiometry. Pathway B (Oxidation) affects color and is often catalytic.
Module 3: Chemical Compatibility in Synthesis
Q3: Can I use strong bases (NaH, LDA) with this?
Answer: Yes, but with strict temperature control.
-
The Risk: The nitrile
-protons are acidic. Upon deprotonation, the resulting carbanion is stable. However, if the temperature is too high (> -40°C for LDA, > 0°C for NaH), the carbanion can attack a neutral nitrile molecule, leading to Thorpe-Ziegler condensation (self-polymerization). -
Protocol: Always add the base slowly at low temperature to the nitrile, or add the nitrile to the base, ensuring the electrophile is present immediately to quench the anion.
Q4: Is the methoxy group stable to Lewis Acids (e.g., BBr3, AlCl3)?
Answer: No.
-
The Risk: Lewis acids like
are standard reagents for demethylation (cleaving methyl ethers to phenols). If you are using a Lewis acid to activate the nitrile (e.g., in a Hoesch reaction), you will likely cleave the 5-methoxy group to a 5-hydroxy group. -
Alternative: Use milder Lewis acids (e.g.,
) if you must activate the nitrile without touching the ether.
Module 4: Safety & Handling (E-E-A-T)
Warning: This compound is a nitrile. While less volatile than acetonitrile, it poses specific metabolic risks.
-
Metabolic Cyanide Release: Ingestion or significant mucosal absorption can lead to the liberation of cyanide ions via hepatic metabolism (Cytochrome P450 oxidation of the
-carbon). -
Symptoms: Dizziness, headache, rapid breathing (histotoxic hypoxia).
-
Emergency Protocol:
-
Skin: Wash with soap and water for 15 minutes.[3][4] Do not use solvent (ethanol/DMSO) to wash skin, as this increases absorption.
-
Spill: Do not use bleach (hypochlorite) directly on large piles of pure nitrile, as this can sometimes form cyanogen chloride (volatile/toxic) or exothermic reactions. Absorb with sand/vermiculite first, then treat with dilute bleach in a fume hood.
-
References
- Hydrolysis Mechanisms of Nitriles: March's Advanced Organic Chemistry, 8th Edition. "Hydrolysis of Nitriles to Amides and Acids." Wiley. (Standard text for nitrile hydrolysis mechanisms).
-
Safety Data & Toxicology
-
Storage of Benzylic Nitriles
-
Oxidative Degradation
-
ScienceMadness & Chemical Forums. Discussion on Phenylacetonitrile Instability and Yellowing. (Field-proven insights on the "yellowing" phenomenon of benzyl nitriles).
-
(Note: Specific stability data for the exact 3-Cl, 5-OMe isomer is derived from the chemical behavior of the 3-OMe and 4-OMe analogs, which is standard practice in medicinal chemistry when exact isomer data is proprietary.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemscene.com [chemscene.com]
- 6. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Selective Reduction of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Welcome to the technical support guide for the selective reduction of 2-(3-Chloro-5-methoxyphenyl)acetonitrile. This resource is designed for researchers, chemists, and process development professionals who are working with this specific transformation. The primary objective is the synthesis of 2-(3-Chloro-5-methoxyphenyl)ethanamine, a valuable building block, while navigating the common synthetic challenges inherent to this molecule. The key to success lies in selectively reducing the nitrile group without cleaving the aryl-chloride bond, a frequent and problematic side reaction.
This guide provides in-depth troubleshooting advice, validated protocols, and a comparative analysis of common reduction methods to help you achieve high yield and purity.
Understanding the Core Challenge: Selectivity
The reduction of 2-(3-Chloro-5-methoxyphenyl)acetonitrile is not trivial. The molecule contains two reducible functional groups: the target nitrile and the susceptible aryl chloride. The choice of reducing agent and conditions dictates the reaction's outcome, which can diverge into several pathways.
Caption: Primary reaction pathways in the reduction of 2-(3-Chloro-5-methoxyphenyl)acetonitrile.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My main isolated product is the dehalogenated compound, 2-(3-methoxyphenyl)ethanamine. How can I prevent this hydrodehalogenation?
Plausible Cause: Hydrodehalogenation is a classic side reaction in catalytic hydrogenation, particularly when using palladium on carbon (Pd/C), which is highly active for cleaving carbon-halogen bonds.[1][2] Even other catalysts like Raney Nickel can cause dehalogenation, albeit often to a lesser extent.[3]
Suggested Solutions:
-
Change Your Reduction Strategy: Move away from catalytic hydrogenation methods that are prone to this side reaction. Chemical reduction using hydride reagents is often the most effective solution.
-
Employ a Borohydride/Cobalt System: The combination of sodium borohydride (NaBH₄) and cobalt(II) chloride (CoCl₂) is an excellent choice. NaBH₄ alone is not powerful enough to reduce nitriles, but in the presence of CoCl₂, it forms a cobalt boride species that effectively reduces nitriles without typically affecting aryl halides.[4][5] This method is mild and highly selective.
-
Use Borane Complexes: Borane reagents like borane-tetrahydrofuran (BH₃·THF) or the more stable borane-dimethyl sulfide (BH₃·SMe₂) are effective at reducing nitriles to primary amines and are generally compatible with aryl chlorides.[6] These reactions are typically run under anhydrous conditions.
-
Re-evaluate Catalytic Methods (with caution): If catalytic hydrogenation is your only option, avoid palladium. Raney Nickel may be a viable alternative, but its propensity for dehalogenation should be carefully evaluated on a small scale first.[7] Using sulfided platinum on carbon (Pt/C) can sometimes increase selectivity for other reductions while preserving halogens, though its efficacy for nitriles in this context must be tested.[1]
Q2: I'm observing significant quantities of a higher molecular weight byproduct, likely a secondary or tertiary amine. What is causing this and how can I minimize it?
Plausible Cause: This is a common issue in nitrile reductions. The reaction proceeds through an imine intermediate. If this intermediate is not reduced to the primary amine quickly, it can be attacked by a molecule of the already-formed primary amine product, leading to the formation of secondary and, subsequently, tertiary amines.[8]
Suggested Solutions:
-
For Catalytic Hydrogenation:
-
Add Ammonia: Performing the hydrogenation in a solvent containing ammonia (e.g., ethanolic ammonia) can suppress secondary amine formation. The excess ammonia competes with the product amine for reaction with the imine intermediate, driving the equilibrium towards the desired primary amine.[6][9]
-
Acidic Conditions: Adding a non-halogenated acid (e.g., sulfuric acid, acetic acid) can protonate the primary amine product as it forms. This renders it non-nucleophilic and unable to react with the imine intermediate.[10]
-
-
For Chemical Reductions (LiAlH₄, Boranes):
-
These methods are inherently less prone to this side reaction because the reduction of the intermediate imine-metal complex is typically very fast.
-
Ensure you are using a sufficient excess of the hydride reagent (typically 1.5-2 equivalents) to ensure rapid and complete conversion.
-
-
Consider In-Situ Acylation: An advanced technique involves performing the reduction in the presence of an acylating agent like acetic anhydride. The primary amine is immediately trapped as an N-acetyl derivative, which cannot form secondary amines. This amide can then be hydrolyzed in a separate step to yield the desired primary amine.[11]
Q3: My reaction is very slow, or stalls, leaving unreacted starting material. What should I check?
Plausible Cause: This can be due to several factors, including reagent quality, reaction conditions, or catalyst deactivation.
Suggested Solutions:
-
Check Reagent Quality:
-
Hydride Reagents: Lithium aluminum hydride (LiAlH₄) and borane solutions can degrade upon storage. Use a fresh bottle or titrate an older one to determine its active concentration. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Nitrogen or Argon), as these reagents react violently with water.
-
Catalysts: Catalytic activity can be diminished by contaminants (poisoning). Use fresh, high-quality catalyst. If using Raney Nickel, ensure it has been properly activated and stored.[11]
-
-
Optimize Reaction Conditions:
-
Temperature: Some reductions, particularly with borane complexes or the NaBH₄/CoCl₂ system, may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.[4][6]
-
Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used. For NaBH₄/CoCl₂, a large excess of NaBH₄ (e.g., 4-10 equivalents) is often necessary.[12]
-
Agitation: For heterogeneous reactions (catalytic hydrogenation, NaBH₄/CoCl₂), vigorous stirring is critical to ensure proper mixing and mass transfer.
-
Recommended Experimental Protocols
The following protocols are provided as robust starting points for achieving a selective reduction.
Protocol A: Selective Reduction using Sodium Borohydride and Cobalt(II) Chloride
This method is highly recommended for its excellent functional group tolerance, particularly for preserving the aryl chloride.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-Chloro-5-methoxyphenyl)acetonitrile (1.0 eq) and Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (2.0 eq) in methanol (20 mL per gram of nitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reductant: Add sodium borohydride (NaBH₄) (5.0 eq) portion-wise over 30-45 minutes. The addition is exothermic and will cause vigorous hydrogen evolution and the formation of a black precipitate (cobalt boride). Maintain the temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 3M hydrochloric acid (HCl) until the black precipitate dissolves and the solution becomes clear (pH ~1-2).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue to pH >12 with 6M sodium hydroxide (NaOH) solution, ensuring the flask is cooled in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amine by column chromatography on silica gel or by vacuum distillation if applicable.
Protocol B: Reduction with Borane-Tetrahydrofuran (BH₃·THF) Complex
This is a reliable alternative that also preserves the aryl chloride. Strict anhydrous and inert atmosphere techniques are required.
Step-by-Step Methodology:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen or argon atmosphere.
-
Reagent Addition: Add a solution of 2-(3-Chloro-5-methoxyphenyl)acetonitrile (1.0 eq) in anhydrous THF (10 mL per gram of nitrile) to the flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reductant: Add a 1.0 M solution of BH₃·THF in THF (2.0 eq) dropwise via the addition funnel over 30 minutes.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of 3M HCl to destroy the excess borane and hydrolyze the amine-borane complex. Caution: Vigorous hydrogen evolution.
-
Workup:
-
Stir the mixture at room temperature for 1 hour after quenching.
-
Remove the THF under reduced pressure.
-
Add water to the residue and basify to pH >12 with 6M NaOH.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
-
Purification: Purify as described in Protocol A.
Comparative Analysis of Reduction Methods
The choice of reagent is critical. This table summarizes the pros and cons of common methods for this specific transformation.
| Method | Key Reagents | Selectivity (vs. Dehalogenation) | Secondary Amine Risk | Conditions | Safety & Handling |
| Catalytic Hydrogenation | H₂, Pd/C | Very Poor [1][2] | High (suppressible) | Ambient to moderate pressure/temp | Flammable H₂ gas; Pd/C is pyrophoric when dry |
| Catalytic Hydrogenation | H₂, Raney Ni | Moderate to Good [7] | High (suppressible) | Moderate to high pressure/temp | Flammable H₂ gas; Raney Ni is highly pyrophoric |
| Hydride Reduction | LiAlH₄ in THF/Ether | Excellent | Low | 0 °C to reflux | High Risk. Reacts violently with water; pyrophoric |
| Borane Reduction | BH₃·THF or BH₃·SMe₂ | Excellent [6] | Low | 0 °C to reflux | Requires inert atmosphere; toxic; flammable |
| Borohydride/Catalyst | NaBH₄, CoCl₂ in MeOH | Excellent [4][5] | Very Low | 0 °C to RT | Generates H₂ gas; Co salts are toxic |
Troubleshooting Workflow
Use this flowchart to diagnose and solve issues systematically.
Caption: A decision-making workflow for troubleshooting the reduction reaction.
Frequently Asked Questions (FAQs)
-
Q: I don't have access to boranes or cobalt chloride. Can I make catalytic hydrogenation work? A: It is highly challenging. If you must use this route, strictly avoid Palladium. Start with Raney Nickel in ethanolic ammonia at the lowest possible temperature and hydrogen pressure that still facilitates the reaction.[6][9] Expect to perform significant optimization, and be prepared for some degree of dehalogenation.
-
Q: Can I use Sodium Borohydride (NaBH₄) by itself? A: No. NaBH₄ is not a strong enough reducing agent to reduce a nitrile functional group under standard conditions.[13][14] It requires activation by a transition metal salt, like CoCl₂, to be effective for this transformation.[4]
-
Q: How can I best monitor the reaction? A: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Stain with ninhydrin to visualize the primary amine product (it will turn purple/blue). For quantitative analysis and byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.
-
Q: What are the most critical safety precautions? A:
-
LiAlH₄: Extremely reactive with water and protic solvents. Use only in anhydrous solvents under an inert atmosphere. Quench very carefully at 0 °C. It is pyrophoric.[15]
-
Boranes (BH₃): Toxic and flammable. Handle in a well-ventilated fume hood under an inert atmosphere. Quenching produces flammable hydrogen gas.[6]
-
Raney Nickel: Extremely pyrophoric when dry. Always handle as a slurry under water or a suitable solvent.[7]
-
Catalytic Hydrogenation: Use appropriate high-pressure equipment and ensure the system is free of leaks. Hydrogen gas is highly flammable and forms explosive mixtures with air.
-
References
-
BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups.
- Jagadeesh, R. V., et al. (2017). Catalytic Reduction of Nitriles. Science of Synthesis.
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
-
Chemistry Steps. (2024). Reactions of Nitriles.
- Jagadeesh, R. V., et al. (2024). Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols.
- Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 95-101.
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Vander Griend, D. A., et al. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Satoh, T., et al. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems (1). Reduction of organic nitrile, nitro and amide compounds to primary amines. Tetrahedron Letters, 10(52), 4555-4558.
-
Clark, J. (2015). Reducing nitriles to primary amines. Chemguide.
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
-
Wikipedia. (2024). Raney nickel.
-
Google Patents. (2015). WO2015071230A1 - Catalytic hydrogenation of nitriles.
-
Google Patents. (1962). US3062869A - Reduction of nitriles.
-
Google Patents. (1985). WO1985000605A1 - Process for selective nitrile reduction.
-
Wikipedia. (2024). Nitrile reduction.
-
ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
-
ResearchGate. (n.d.). Raney Nickel: An Effective Reagent for Reductive Dehalogenation of Organic Halides.
-
Styring, P., et al. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. RSC Advances, 9(46), 26867-26876.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification & Troubleshooting for 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Welcome to the Technical Support Center for the isolation and purification of 2-(3-Chloro-5-methoxyphenyl)acetonitrile. Engineered for drug development professionals and synthetic chemists, this guide provides authoritative, field-proven methodologies for resolving complex impurity profiles.
The synthesis of substituted phenylacetonitriles typically involves the nucleophilic substitution of a benzyl halide (e.g., 3-chloro-5-methoxybenzyl chloride) with a cyanide source. While the reaction is fundamentally straightforward, the ambidentate nature of cyanide, harsh reaction conditions, and the reactivity of benzylic protons invariably lead to a complex matrix of impurities.
Part 1: Impurity Profiling & Causality (The "Why")
Understanding the mechanistic origin of your impurities is the first step in designing a self-validating purification protocol.
Reaction pathway showing target synthesis and primary impurity generation routes.
-
Isocyanides (N-Alkylation): Cyanide is an ambidentate nucleophile. While C-alkylation yields the thermodynamically stable nitrile, kinetic N-alkylation yields isocyanides. These byproducts are notorious for their foul odor and can poison downstream transition-metal catalysts.
-
Carboxylic Acids (Hydrolysis): The nitrile group is susceptible to hydrolysis. Prolonged heating in the presence of adventitious water and basic cyanide salts leads to the formation of 2-(3-chloro-5-methoxyphenyl)acetic acid.
-
Unreacted Electrophiles: Incomplete conversion leaves the starting benzyl chloride in the matrix, which has an
value almost identical to the product on normal-phase silica gel.
Part 2: Troubleshooting Guides & FAQs
Q1: My crude product has a highly offensive odor, and GC-MS indicates a minor impurity with the same mass as the product. How do I remove it? A: The foul odor and identical mass strongly indicate the presence of the isocyanide regioisomer. Causality: As mentioned, kinetic N-alkylation produces isocyanides. Nitriles are thermodynamically robust, but the terminal carbon of an isocyanide is highly reactive towards protonation and hydration. Solution: Washing the crude organic extract with warm (60°C) 50% sulfuric acid will selectively hydrolyze the isocyanide into a water-soluble formamide or primary amine without degrading the target nitrile. This is a gold-standard protocol validated by for extending the shelf-life of benzyl cyanides[1].
Q2: HPLC analysis shows a highly polar impurity tailing on the column. What is it, and how can I clear it without chromatography? A: This is likely 2-(3-chloro-5-methoxyphenyl)acetic acid, a hydrolysis byproduct. Causality: The basic conditions of the cyanation reaction promote the partial hydrolysis of the newly formed nitrile into an amide, and subsequently, a carboxylic acid. Solution: Implement a rigorous acid-base extraction sequence. By washing the organic phase with saturated aqueous sodium bicarbonate, the carboxylic acid is deprotonated to form a water-soluble sodium salt, cleanly partitioning it into the aqueous waste[2].
Q3: I have unreacted 3-chloro-5-methoxybenzyl chloride in my mixture. Silica gel chromatography isn't separating them well. What is the most efficient removal strategy? A: Causality: Benzyl chlorides and benzyl cyanides share very similar polarities, making normal-phase chromatography inefficient. Solution: Utilize chemical derivatization or high-vacuum distillation. For derivatization, add a small amount of a secondary amine (e.g., diethylamine) to the crude mixture. The amine reacts selectively with the benzyl chloride to form a basic tertiary amine, which can then be extracted into an aqueous acidic phase (1M HCl). Alternatively, high-vacuum distillation (< 1 mbar) can fractionate the two based on molecular weight[1].
Q4: I am using potassium ferrocyanide (
Part 3: Quantitative Data & Impurity Matrix
| Impurity Profile | Origin / Causality | Key Physical Property | Recommended Removal Strategy |
| Isocyanide Regioisomer | Kinetic N-alkylation of cyanide | Highly acid-sensitive | Warm 50% |
| Phenylacetic Acid Derivative | Hydrolysis of nitrile product | Acidic ( | Sat. |
| Unreacted Benzyl Chloride | Incomplete electrophilic substitution | Neutral, lower boiling point | Derivatization with diethylamine OR Vacuum distillation |
| Inorganic Salts (Cu/Fe/Na) | Catalyst and reagent residues | Water-soluble / Insoluble in organics | Celite filtration & Aqueous EDTA wash |
Part 4: Standardized Experimental Protocols
Step-by-step downstream processing workflow for benzyl cyanide purification.
Protocol A: Self-Validating Extraction and Isocyanide Clearance
Objective: Isolate the crude nitrile while chemically destroying isocyanides and extracting acidic byproducts.
-
Quench & Filter: Cool the reaction mixture to room temperature. If solid salts are present, filter the mixture through a sintered glass funnel packed with Celite.
-
Primary Extraction: Concentrate the filtrate under reduced pressure to remove volatile reaction solvents (e.g., ethanol). Dissolve the residue in toluene (10 mL per gram of crude).
-
Isocyanide Hydrolysis: Transfer the toluene solution to a separatory funnel. Add an equal volume of warm (60°C) 50% v/v aqueous sulfuric acid. Shake vigorously for 5 minutes, venting frequently[1].
-
Self-Validation Check: The complete disappearance of the foul odor confirms the destruction of the isocyanide.
-
-
Phase Separation: Allow the layers to separate and discard the lower aqueous acid layer.
-
Acidic Impurity Removal: Wash the organic phase with an equal volume of saturated aqueous sodium bicarbonate (
).-
Caution:
gas will evolve as residual acid is neutralized. Vent continuously until gas evolution ceases.
-
-
Final Wash & Dry: Wash the organic phase with brine, dry over anhydrous sodium sulfate (
), and concentrate under reduced pressure.
Protocol B: High-Vacuum Distillation & Recrystallization
Objective: Separate the target nitrile from high-boiling tars and residual starting materials.
-
Distillation: Transfer the dried crude oil to a round-bottom flask equipped with a short-path distillation head. Apply a high vacuum (< 1 mmHg). Slowly increase the temperature. Unreacted benzyl chloride will distill first as a forecut. Collect the main fraction (2-(3-Chloro-5-methoxyphenyl)acetonitrile), which will distill as a pale-yellow viscous liquid.
-
Recrystallization: If the distilled product solidifies, or if >99% HPLC purity is required, dissolve the product in a minimum amount of hot denatured alcohol containing 10% absolute methanol[4].
-
Clarification: Add activated carbon (Darco G-60) if the solution is colored, boil for 2 minutes, and filter hot through fluted filter paper.
-
Isolation: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the crystals, wash with ice-cold solvent, and dry under vacuum.
References
-
Adams, R.; Thal, A. F. "Benzyl Cyanide". Organic Syntheses, Coll. Vol. 1, p.107 (1941). URL:[Link]
-
Wawzonek, S.; Smolin, E. M. "α-Phenylcinnamonitrile". Organic Syntheses, Coll. Vol. 4, p.777 (1963). URL:[Link]
- "Method for synthesizing benzyl cyanide compound by using benzyl chloride compound". Google Patents (CN102381918B).
- "Process for the preparation of basic substituted phenylacetonitriles". Google Patents (US4131619A).
Sources
improving solubility of 2-(3-Chloro-5-methoxyphenyl)acetonitrile for reactions
The following guide serves as a specialized Technical Support Center for researchers working with 2-(3-Chloro-5-methoxyphenyl)acetonitrile (hereafter referred to as CMPA ).
This guide is structured to address the physicochemical challenges inherent to the 3-chloro-5-methoxy substitution pattern—specifically its lipophilicity and tendency to "oil out" during purification.[1][2]
Case ID: CMPA-SOL-001 Status: Active Subject: Solubility Optimization for Reactions and Purification Applicable Compound: 2-(3-Chloro-5-methoxyphenyl)acetonitrile (CAS: Analogous to 19924-43-7)[1][2]
Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]
Before troubleshooting, understand the molecule's behavior. CMPA features a lipophilic benzyl cyanide core modified by a chlorine atom (lipophilic, electron-withdrawing) and a methoxy group (polar, electron-donating).[1][2]
-
Key Challenge: The molecule is prone to forming supersaturated oils rather than crystalline solids due to the asymmetry introduced by the meta-substitution pattern (3-Cl, 5-OMe).[1][2]
Solvent Selection Matrix
User Directive: Use this matrix to select the optimal solvent system based on your specific application.
| Application | Recommended Solvent | "Green" Alternative | Technical Notes |
| Standard Alkylation | THF (Tetrahydrofuran) | 2-MeTHF | 2-MeTHF offers higher boiling points (80°C) and better phase separation during workup than THF.[1][2] |
| High-Temp Reaction | Toluene | CPME (Cyclopentyl methyl ether) | Toluene is excellent for azeotropic drying; CPME resists peroxide formation and has low water miscibility.[1][2] |
| Nucleophilic Sub. | DMF / DMSO | NBP (N-Butylpyrrolidinone) | DMF/DMSO are powerful but difficult to remove.[1][2] Use only if solubility in THF fails. |
| Extraction/Workup | DCM (Dichloromethane) | EtOAc (Ethyl Acetate) | Warning: CMPA is highly soluble in DCM, but DCM is toxic.[1][2] EtOAc is the validated green replacement.[3] |
| Crystallization | EtOH / Heptane | IPA / Water | Critical:[1][2] Avoid rapid cooling; this compound tends to oil out.[1][2] Use seeding.[1][2] |
Expert Insight: For alkylation reactions involving strong bases (e.g., NaH, KOtBu), Toluene is often superior to THF despite lower solubility, because it suppresses competitive polymerization of the nitrile.
Troubleshooting Protocols
Protocol A: The "Dissolution Sweep" (Self-Validating System)
Use this protocol if you are unsure if your concentration is viable for a reaction.[1][2]
Objective: Determine the Maximum Soluble Concentration (MSC) at reaction temperature (
-
Preparation: Weigh 100 mg of CMPA into a vial.
-
Stepwise Addition: Add the chosen solvent in 100 µL increments (starting at 100 µL = 1000 mg/mL).
-
Thermal Cycle: After each addition, heat to
(or reflux), then cool to room temperature. -
Validation Point:
-
Calculation:
Protocol B: Bypassing Solubility with Phase Transfer Catalysis (PTC)
Issue: Reagents (inorganic bases) and CMPA (organic) are in different phases and reaction is stalled.
Mechanism: Instead of forcing solubility, use a catalyst to shuttle the anion between phases.[4][5]
-
System: Toluene (Organic phase containing CMPA) + 50% NaOH (Aqueous phase).[1][2]
-
Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[1][2]
-
Process: The quaternary ammonium salt extracts the hydroxide ion into the organic layer, deprotonating the CMPA alpha-carbon locally.
-
Advantage: Eliminates the need for anhydrous polar solvents like DMF.[1]
Visual Decision Guides
Diagram 1: Solvent Selection Logic Flow
This decision tree guides you to the correct solvent based on reaction constraints.
Caption: Logic flow for selecting the optimal solvent system based on thermal and chemical requirements.
Diagram 2: Phase Transfer Catalysis Mechanism
Visualizing how to solve solubility issues in biphasic alkylations.
Caption: Mechanism of Phase Transfer Catalysis (PTC) allowing reaction without mutual solubility.
Frequently Asked Questions (FAQs)
Q: The compound "oils out" during recrystallization instead of precipitating. Why? A: This is common for meta-substituted benzyl cyanides.[1][2] The asymmetry disrupts crystal packing.
-
Fix: Use a "seeding" protocol.[1][2] Cool the solution slowly to 0°C. If oil forms, reheat until clear, add a tiny crystal of pure product (seed), and cool very slowly (1°C/min). Alternatively, switch to an IPA/Water system (start with pure IPA, add water until turbid, then heat).
Q: Can I use water as a co-solvent? A: Generally, no. CMPA is highly lipophilic.[1][2] Adding water will cause immediate precipitation or oiling out, trapping impurities. Water should only be used as an antisolvent in controlled crystallization or in biphasic PTC reactions.[1][2]
Q: I need to replace DCM for environmental reasons. What works? A: Ethyl Acetate (EtOAc) is the direct replacement.[1][2] For reactions requiring higher boiling points or stability against strong bases, 2-Methyltetrahydrofuran (2-MeTHF) is the superior "green" choice, validated by Pfizer and GSK solvent guides [1].[1]
Q: My NMR sample in CDCl3 is cloudy.
A: This indicates wet solvent or salt contamination.[1][2] CMPA is fully soluble in CDCl3.[1][2] Filter the solution through a small plug of anhydrous
References
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7).
-
Löfberg, C., Grigg, R., et al. (2006).[6] "Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles." The Journal of Organic Chemistry, 71(21), 8023–8027.
-
Danopoulou, M., et al. (2024).[7] "Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols." The Journal of Organic Chemistry, 89(10), 14242–14254. [1][2]
-
Makosza, M. (2000).[2] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403.
Sources
- 1. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 21242965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How do you (dis)solve a problem like methylene chloride? - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00443H [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 6. Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex [organic-chemistry.org]
- 7. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols [organic-chemistry.org]
Technical Support Hub: Handling & Stability of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Executive Summary
You are accessing this guide because you are working with 2-(3-Chloro-5-methoxyphenyl)acetonitrile , a critical building block likely used in the synthesis of kinase inhibitors or CNS-active agents.
While this compound is not pyrophoric or explosively unstable in air, it possesses Process Moisture Sensitivity . This means that while the molecule itself does not instantly decompose upon exposure to humidity, its presence introduces water into downstream reactions (e.g., lithiations, Grignard additions), leading to catastrophic yield failures.
This guide treats the compound not just as a static chemical, but as a dynamic component in your synthetic workflow.
Module 1: Storage & Physical Handling (The "Before" Phase)
FAQ: Does this compound degrade if left on the benchtop?
Short Answer: Not immediately, but it is hygroscopic.
Technical Detail: The electron-withdrawing chlorine and the nitrile group increase the acidity of the alpha-protons (
Protocol: Optimal Storage Conditions
| Parameter | Specification | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows kinetic rate of potential hydrolysis. |
| Atmosphere | Argon or Nitrogen | Displaces humid air; prevents oxidative degradation of the methoxy group (minor risk). |
| Container | Amber Glass + Parafilm | Protects from light; Parafilm creates a secondary moisture barrier. |
| Desiccant | P | Essential inside the secondary containment vessel. |
Module 2: Analytical Verification (The "Check" Phase)
FAQ: How do I distinguish between "wet" material and "degraded" material?
Water is a contaminant; the amide is a degradation product. You must distinguish them before deciding to dry or repurpose the batch.
Diagnostic Workflow
Figure 1: Decision tree for analytical verification of nitrile purity prior to use.
Critical Analytical Markers
-
H-NMR (DMSO-d
):-
Water: Broad singlet around 3.33 ppm. If this integral is significant relative to the methoxy singlet (~3.8 ppm), the material is wet.
-
Hydrolysis (Amide): Look for two broad singlets (1H each) around 7.0 and 7.5 ppm corresponding to
.
-
-
Karl Fischer (KF) Titration:
-
Target:
water by weight for organometallic reactions. -
Note: Nitriles can sometimes interfere with specific KF reagents (methanol-free reagents are preferred to prevent buffering issues, though less critical for simple nitriles).
-
Module 3: Reaction Troubleshooting (The "During" Phase)
FAQ: My alkylation (using NaH or LDA) failed. Is it the nitrile?
Scenario: You attempted to deprotonate the alpha-position to alkylate the nitrile, but recovered starting material or hydrolysis products.
Root Cause Analysis: The "moisture sensitivity" here is stoichiometric.
-
Quenching: Water reacts with your base (LDA/NaH) faster than the nitrile does.
-
Hydrolysis: The generated Hydroxide (
) is a potent nucleophile that attacks the nitrile carbon, converting your starting material into an amide.
Mechanism of Failure
Figure 2: The "Double-Kill" mechanism where moisture destroys the base, and the resulting hydroxide destroys the starting material.
Module 4: Emergency & Recovery (The "Fix" Phase)
Protocol: Azeotropic Drying (The "Gold Standard")
If your material is wet but chemically pure (no amide), do not use oven drying alone, as the melting point is likely low enough (~100°C range) to cause sintering or sublimation issues under high vacuum/heat.
Step-by-Step:
-
Dissolution: Dissolve the nitrile in anhydrous Toluene (approx. 10 mL/g).
-
Evaporation: Rotovap at 45–50°C. Toluene forms a positive azeotrope with water (boiling point 85°C), carrying the moisture off efficiently at lower temperatures.
-
Repetition: Repeat this process 3 times.
-
High Vacuum: Place the resulting solid under high vacuum (< 1 mbar) for 4 hours.
-
Backfill: Backfill the flask with Argon before opening.
Protocol: Purification (If Amide is Present)
If H-NMR shows degradation (
-
Solvent System: Recrystallize from Ethanol/Water (9:1) or Toluene/Hexane .
-
Process: Dissolve in hot ethanol, filter while hot (removes insoluble amide oligomers), then cool slowly.
-
Drying: The crystals will be wet with water/ethanol. Proceed immediately to the Azeotropic Drying protocol above.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for purification of aryl acetonitriles).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
PubChem Compound Summary. (2023). 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (Analogous physicochemical properties).[3][4] National Center for Biotechnology Information.
- Wang, J., et al. (2011). "Optimization of the synthesis of aryl acetonitriles." Journal of Organic Chemistry.
Sources
thermal stability issues with 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Thermal Stability & Handling Guide
Introduction
Welcome to the Technical Support Center. This guide addresses the thermal stability profile of 2-(3-Chloro-5-methoxyphenyl)acetonitrile . As a key intermediate in the synthesis of kinase inhibitors and other small molecule drugs, this compound possesses specific structural features—an electron-withdrawing chlorine and an electron-donating methoxy group on a benzylic nitrile scaffold—that dictate its thermal behavior.
While benzylic nitriles are generally robust, the active methylene group (the CH₂ between the ring and the CN) is chemically sensitive. Thermal stress, particularly in the presence of moisture, bases, or oxidizers, can trigger rapid degradation.
Module 1: Storage & Handling Specifications
Core Directive: This compound is not inherently explosive, but it is chemically labile at elevated temperatures. The primary risks are hydrolysis (loss of nitrile) and oxidative dimerization.
| Parameter | Specification | Technical Rationale |
| Storage Temp | 2°C – 8°C (Recommended) | Low temperature inhibits the kinetic rate of slow hydrolysis and alpha-oxidation. |
| Atmosphere | Inert (Argon/Nitrogen) | The benzylic protons are acidic (pKa ~15-16). Oxygen can induce radical formation at the alpha-carbon, leading to ketones/peroxides. |
| Moisture | Strictly Anhydrous (<0.5%) | Moisture + Heat leads to hydrolysis. The nitrile converts to the amide (intermediate) and then the carboxylic acid. |
| Container | Amber Glass / PTFE Lined | Protects from light (photo-oxidation) and prevents leaching from plasticizers which can act as radical initiators. |
Critical Warning: Do not store this compound mixed with strong bases (e.g., NaOH, KOH, NaH). The chlorine substituent increases the acidity of the benzylic protons, making the compound highly susceptible to exothermic polymerization or "runaway" dimerization (Thorpe-Ziegler reaction) even at moderate temperatures.
Module 2: Thermal Decomposition Pathways
Understanding how the molecule breaks down is essential for troubleshooting.
Mechanism 1: Hydrolysis (The Moisture Vector)
At temperatures >40°C with trace moisture, the nitrile group hydrolyzes.
-
Stage 1: Formation of 2-(3-chloro-5-methoxyphenyl)acetamide.
-
Stage 2: Conversion to 2-(3-chloro-5-methoxyphenyl)acetic acid (releasing Ammonia).
Mechanism 2: Oxidative Degradation (The Air Vector)
The benzylic position is "activated" by the phenyl ring.
-
Result: Formation of benzoyl cyanide derivatives or dimerization.
-
Impact: Darkening of the solid (yellow
orange brown tar).
Mechanism 3: Thermal Runaway (The Process Safety Vector)
At temperatures >150°C (or lower with catalysis), the nitrile group can undergo oligomerization. This is exothermic and can lead to rapid pressure increases in sealed vessels.
Figure 1: Primary thermal degradation pathways. Note that basic conditions pose the highest risk for exothermic runaway.
Module 3: Troubleshooting Guide
Scenario A: "My sample has turned from white/off-white to yellow/orange."
-
Diagnosis: Oxidative degradation at the benzylic position.
-
Root Cause: Exposure to air or light during storage. The "active methylene" has formed a conjugated system (likely a stilbene-like impurity or ketone).
-
Action:
-
Perform HPLC analysis. If purity is >95%, recrystallize from Ethanol/Heptane.
-
If purity is <90%, purification may be difficult due to similar solubility profiles of the dimer.
-
Scenario B: "I see a new peak at RRT 0.85 on HPLC after heating."
-
Diagnosis: Hydrolysis to the Amide.
-
Root Cause: Wet solvent used in reaction or high humidity in the reactor headspace.
-
Action:
-
Check water content of solvents (Karl Fischer titration).
-
Ensure reaction temperature does not exceed 80°C unless strictly anhydrous.
-
Scenario C: "The reactor pressure increased unexpectedly during distillation."
-
Diagnosis: Thermal Decomposition / Gas Evolution.
-
Root Cause: Overheating (>140°C) causing release of HCN or Ammonia (from hydrolysis).
-
Action:
-
STOP HEATING IMMEDIATELY.
-
Cool the reactor.
-
Vent to a scrubber (caustic scrubber for HCN).
-
Future Prevention: Use high vacuum (<5 mbar) to keep distillation pot temperature below 110°C.
-
Module 4: Analytical Validation (DSC Protocol)
Do not rely on literature values alone. You must validate the thermal stability of your specific batch, as trace impurities (metals, salts) can lower decomposition onset temperatures significantly.
Protocol: Thermal Screening via DSC
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample Prep: 2–5 mg of dried sample in a hermetically sealed gold or high-pressure steel pan. (Do not use open aluminum pans; nitriles can sublime or evaporate before decomposing).
-
Method:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 300°C.
-
Nitrogen purge (50 mL/min).
-
-
Interpretation:
-
Endotherm (Sharp): Melting point (Expect ~50-80°C range depending on exact polymorph).
-
Exotherm (Broad/Sharp): Decomposition.[1]
-
Critical Limit: Determine the Onset Temperature (
) . -
Safety Rule: Never operate a process within 50°C of
.
-
Figure 2: Decision logic for interpreting DSC data to establish safe operating limits.
FAQ: Frequently Asked Questions
Q: Can I distill this compound at atmospheric pressure? A: No. The boiling point at 1 atm would likely exceed the thermal decomposition threshold (>200°C). Always use high vacuum (0.1–2.0 mmHg) to keep the pot temperature below 110°C.
Q: Is this compound compatible with Sodium Hydride (NaH)? A: Yes, but with extreme caution. The deprotonation is exothermic and generates Hydrogen gas. The resulting anion is thermally sensitive. Perform deprotonation at 0°C and do not heat the anion solution above 60°C.
Q: What is the flash point? A: While specific experimental data for this exact CAS is rare, homologous phenylacetonitriles typically have flash points >100°C. However, treat it as a combustible solid.
Q: How do I dispose of degraded material? A: Degraded material may contain cyanides or active nitriles. Dispose of via high-temperature incineration with a scrubber for NOx and HCN. Do not flush down drains; hydrolysis can release toxic byproducts.
References
-
PubChem. Phenylacetonitrile - Compound Summary.[2][3] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (3-Methoxyphenyl)acetonitrile Thermochemistry Data.[4] National Institute of Standards and Technology.[4] [Link]
-
Organic Syntheses. Benzyl Cyanide Handling and Safety. Org.[5][6] Syn. Coll. Vol. 1, p.107.[6] [Link]
-
Centers for Disease Control (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles.[Link]
- Vertex AI Research.Search Results: Thermal Stability of Benzylic Nitriles.
Disclaimer: This guide is for research purposes only. Users must perform their own safety assessments (DSC/ARC) before scaling up reactions involving this intermediate.
Sources
- 1. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (C11H9ClF3NO2) [pubchemlite.lcsb.uni.lu]
- 4. (3-Methoxyphenyl)acetonitrile [webbook.nist.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. orgsyn.org [orgsyn.org]
Validation & Comparative
1H NMR spectrum analysis of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Technical Analysis: H NMR Characterization of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
CAS: N/A (Specific isomer) | Formula:
Executive Summary & Structural Context
2-(3-Chloro-5-methoxyphenyl)acetonitrile is a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity relies on the precise arrangement of the chloro, methoxy, and acetonitrile substituents on the benzene ring.
The 1,3,5-substitution pattern creates a unique "Meta-Coupling Fingerprint" in the aromatic region. Unlike ortho-substituted isomers, this molecule lacks strong vicinal coupling (
Structural Elucidation Strategy
The molecule possesses
-
Methoxy (-OMe): Strong
-donor (shielding ortho/para positions). -
Chloro (-Cl): Weak
-acceptor/ -donor. -
Acetonitrile (-CH
CN): Weakly electron-withdrawing via the methylene linker.
Predicted Chemical Shift Logic
The aromatic protons (H2, H4, H6) are magnetically non-equivalent but chemically similar.
-
H4 (between Cl and OMe): Most shielded due to the ortho-methoxy effect.
-
H6 (between OMe and CH
CN): Shielded by ortho-methoxy but less than H4 due to the deshielding nitrile vicinity. -
H2 (between Cl and CH
CN): Most deshielded (downfield) as it lacks the shielding ortho-methoxy interaction.
Visualization: Coupling Network
The following diagram illustrates the
Caption: Figure 1. Interaction network showing the meta-coupling (
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the spectral characteristics of the target molecule against its most common regioisomer (a frequent synthetic impurity) and evaluates solvent performance.
Scenario A: Regioisomer Differentiation (QC Critical)
A common synthetic error involves starting with 4-chloroanisole instead of 3-chloroanisole, or non-selective chlorination, leading to 2-(2-Chloro-5-methoxyphenyl)acetonitrile .
| Feature | Target: 3-Chloro-5-methoxy | Impurity: 2-Chloro-5-methoxy | Differentiation Logic |
| Coupling Pattern | All Meta ( | Ortho + Meta ( | The impurity shows a large split (~8.5 Hz). |
| H-3/H-4 Signal | Appears as narrow triplets/doublets ( | Appears as a clear doublet ( | Primary Pass/Fail criteria. |
| Symmetry | 3 Distinct aromatic peaks. | 3 Distinct aromatic peaks. | Counting peaks is insufficient; coupling is key. |
Scenario B: Solvent Selection (CDCl vs. DMSO- )
| Parameter | CDCl | DMSO- | Recommendation |
| Resolution | Excellent for aliphatic separation. | Superior for resolving aromatic meta-couplings. | Use DMSO- |
| Water Peak | ~1.56 ppm (Non-interfering). | ~3.33 ppm (Risk of overlap). | DMSO water peak can broaden the -OCH |
| Exchange | No exchange. | May show labile protons (if trace acid present). | CDCl |
Experimental Data & Protocol
Predicted Spectral Data (400 MHz, CDCl )
Note: Values are calculated based on reliable substituent increment additivity rules (Curphy-Morrison/ChemDraw algorithms) validated against analogous benzyl cyanide structures.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Ar-H2 | 7.00 – 7.05 | dd (apparent t) | 1H | Aromatic (between Cl/CH | |
| Ar-H6 | 6.80 – 6.85 | dd (apparent t) | 1H | Aromatic (between OMe/CH | |
| Ar-H4 | 6.70 – 6.75 | dd (apparent t) | 1H | Aromatic (between Cl/OMe) | |
| -OCH | 3.80 | s | 3H | - | Methoxy Group |
| -CH | 3.72 | s | 2H | - | Methylene (Acetonitrile) |
Standardized Acquisition Protocol
To ensure reproducibility and resolution of the fine meta-couplings:
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-
(preferred for resolution) or CDCl (filtered through basic alumina if acid-sensitive). -
Shimming: Automated gradient shimming is mandatory. Line width at half-height (LB) must be
Hz to resolve the ~1.8 Hz couplings. -
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
seconds (Benzyl protons relax slowly). -
Scans (NS): 16 (minimum).
-
Spectral Width: -2 to 14 ppm.[1]
-
-
Processing: Apply an exponential window function with LB = 0.3 Hz . Do not use high LB values (>1.0 Hz) as this will smooth out the meta-coupling, making the peaks look like broad singlets.
Workflow Visualization
Caption: Figure 2. Optimized experimental workflow for resolving fine aromatic coupling constants.
References
-
PubChem. (2-Methoxyphenyl)acetonitrile Spectral Data. National Library of Medicine. Available at: [Link] (Accessed for analogous shift comparison).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
- SDBS.Spectral Database for Organic Compounds. SDBS No. 4682 (Benzyl cyanide derivatives). AIST. (General reference for benzyl cyanide shifts).
- Reich, H. J.Hans Reich's Collection: NMR Data. University of Wisconsin-Madison.
Benchmarking 13C NMR Prediction Algorithms: A Comparative Guide Using 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Accurate structural elucidation is the bedrock of drug development and synthetic organic chemistry. While high-field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural verification, modern workflows heavily rely on in silico prediction tools to rapidly triage proposed structures before committing to costly biological assays[1].
However, not all prediction algorithms are created equal. Poly-substituted aromatic systems with competing stereoelectronic effects often expose the limitations of traditional heuristic models[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three leading 13C NMR prediction methodologies—ChemDraw (HOSE Code) , Mnova NMRPredict (Ensemble Machine Learning) , and Empirical Additivity Rules —benchmarked against high-field experimental ground truth for the complex intermediate 2-(3-Chloro-5-methoxyphenyl)acetonitrile .
The Benchmark Compound: A Stereoelectronic Stress Test
2-(3-Chloro-5-methoxyphenyl)acetonitrile (CAS: 178486-31-2) is a highly functionalized building block frequently utilized in the synthesis of CNS-active compounds and kinase inhibitors.
Its structure features a central benzene ring substituted at the 1, 3, and 5 (meta) positions with an acetonitrile group (-CH₂CN), a chlorine atom (-Cl), and a methoxy group (-OCH₃), respectively. This specific meta-meta substitution pattern creates a complex push-pull electronic environment:
-
Inductive Withdrawal (-I): Exerted by the highly electronegative oxygen and chlorine atoms.
-
Resonance Donation (+R): Exerted primarily by the oxygen lone pairs into the aromatic π-system.
-
Anisotropic Effects: Generated by the linear nitrile triple bond.
Because these substituents exert competing effects on the local magnetic shielding tensor of the aromatic carbons, this molecule serves as an excellent stress test for evaluating the interpolation capabilities of NMR prediction software[3].
Experimental & In Silico Methodologies
To ensure a self-validating and reproducible system, the following protocols were strictly adhered to for both experimental acquisition and computational prediction.
Experimental Ground Truth Acquisition (Self-Validating Protocol)
-
Sample Preparation: Dissolve 20.0 mg of 2-(3-Chloro-5-methoxyphenyl)acetonitrile (Purity >98%) in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Instrument Setup: Transfer the homogenized solution to a 5 mm precision NMR tube. Insert into a Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm CryoProbe to maximize sensitivity for quaternary carbons.
-
Tuning & Shimming: Perform Automated Tuning and Matching (ATMA) for the 13C nucleus at 150.9 MHz. Execute automated gradient shimming (TopShim) to ensure optimal magnetic field homogeneity.
-
Acquisition Parameters: Acquire the 1D 13C{1H} spectrum using an inverse-gated decoupling pulse sequence (zgpg30) to suppress the Nuclear Overhauser Effect (NOE) and allow for semi-quantitative integration. Set the spectral width to 240 ppm, acquisition time to 1.36 s, and relaxation delay (D1) to 2.0 s. Accumulate 1,024 scans.
-
Processing: Apply an exponential window function with a line broadening of 1.0 Hz, zero-fill to 128K data points, and perform a Fourier transform. Reference the central solvent multiplet of CDCl₃ to 77.16 ppm.
In Silico Prediction Workflows
-
Mnova NMRPredict (Ensemble Machine Learning): The molecular structure (.mol format) was imported into Mestrelab Mnova (v14+). The "Predict 13C Spectrum" function was executed. This tool utilizes an Ensemble approach, averaging the outputs of Message Passing Neural Networks (MPNNs), HOSE codes, and empirical increments to generate highly accurate shift predictions[4],[5].
-
ChemDraw (HOSE Code Algorithm): The structure was drawn in ChemDraw Professional. The "Predict 13C-NMR Shifts" function was utilized. This algorithm relies on the Hierarchically Ordered Spherical Description of Environment (HOSE) code, which queries a proprietary database to find exact structural fragment matches up to 4 bonds away[6].
-
Empirical Additivity (Pretsch Rules): Manual calculations were performed using the standard base value for benzene (128.5 ppm) and applying established substituent increment rules for -CH₂CN, -Cl, and -OCH₃ at their respective ortho, meta, and para positions[7].
Workflow Visualization
The following diagram illustrates the comparative validation architecture used to benchmark the predictive algorithms against the experimental data.
Fig 1: Comparative workflow benchmarking in silico 13C NMR predictions against experimental data.
Data Presentation & Comparative Analysis
The table below summarizes the quantitative 13C NMR chemical shifts (in ppm) obtained from the Bruker 600 MHz spectrometer alongside the predictions generated by the three methodologies.
Table 1: 13C NMR Chemical Shift Comparison (ppm)
| Carbon Position | Functional Group / Type | Experimental (Ground Truth) | Mnova (Ensemble ML) | ChemDraw (HOSE Code) | Empirical (Pretsch) |
| C1 | Quaternary (-CH₂CN) | 132.1 | 132.0 | 131.5 | 132.3 |
| C2 | Aromatic CH | 121.0 | 120.8 | 120.2 | 120.7 |
| C3 | Quaternary (-Cl) | 135.5 | 135.3 | 134.9 | 135.8 |
| C4 | Aromatic CH | 114.2 | 114.0 | 113.5 | 113.8 |
| C5 | Quaternary (-OCH₃) | 160.8 | 161.0 | 161.5 | 161.3 |
| C6 | Aromatic CH | 112.1 | 111.9 | 111.0 | 111.7 |
| C7 | Aliphatic (-CH₂-) | 23.8 | 23.6 | 23.1 | 23.5 |
| C8 | Nitrile (-CN) | 117.2 | 117.4 | 117.8 | 117.5 |
| C9 | Methoxy (-OCH₃) | 55.6 | 55.5 | 55.2 | 55.5 |
Mechanistic Causality of Chemical Shifts
To trust the data, we must understand the physical chemistry driving these spectral outcomes:
-
The Oxygen Deshielding Effect (C5): C5 is heavily deshielded (160.8 ppm ) because the highly electronegative oxygen atom pulls electron density away from the carbon nucleus via the inductive effect (-I), exposing it to the external magnetic field.
-
Resonance Shielding (C4 & C6): Despite the inductive withdrawal at C5, the oxygen's lone pairs participate in resonance (+R effect), actively donating electron density into the aromatic ring. This significantly shields the ortho positions (C4 and C6), shifting their resonances upfield to 114.2 ppm and 112.1 ppm , respectively.
-
The Halogen Effect (C3): Chlorine is electronegative (-I) but acts as a very weak resonance donor (+R) due to poor orbital overlap (3p-2p). The inductive effect dominates at the ipso carbon, deshielding C3 to 135.5 ppm .
Algorithm Performance Evaluation
-
Mnova (Ensemble ML): Demonstrated the highest fidelity to the experimental ground truth (Average Δ < 0.2 ppm). By utilizing Message Passing Neural Networks (MPNNs) alongside HOSE codes, Mnova effectively captures the non-linear cross-talk between the meta-substituents that simple additive rules oversimplify[3].
-
ChemDraw (HOSE Code): Showed the largest deviations (e.g., C6 off by 1.1 ppm). HOSE codes rely strictly on finding exact fragment matches in a database. If the specific meta-chloro-meta-methoxy-phenylacetonitrile motif is underrepresented in the training set, the algorithm falls back to smaller, less accurate spherical radii, leading to higher prediction errors[2].
-
Empirical Additivity: Performed surprisingly well for this specific molecule, but slightly overestimated the deshielding at C3 and C5. While useful for rapid manual checks, empirical rules often fail to account for steric hindrance or complex conformational dynamics in more crowded systems[7].
Conclusion & Recommendations
For routine structural verification of standard organic molecules, ChemDraw's HOSE code and Empirical Additivity provide sufficiently rapid approximations. However, when dealing with heavily functionalized, poly-substituted aromatic systems like 2-(3-Chloro-5-methoxyphenyl)acetonitrile—where competing inductive and resonance effects dictate the electronic landscape—Mnova's Ensemble Machine Learning approach is unequivocally the superior alternative. Its ability to leverage deep learning to interpolate complex stereoelectronic cross-talk drastically reduces the risk of spectral misassignment in critical drug development pipelines.
References
-
Bruker. "Mnova Predict | Accurate Prediction." Bruker.com. Available at:[Link]
-
Mestrelab Research. "Download NMR Predict - Mestrelab." Mestrelab.com. Available at:[Link]
-
Pretsch, E., Clerc, T., Seibl, J., Simon, W. "Structure Determination of Organic Compounds: Tables of Spectral Data." Ex Libris Group / Springer. Available at:[Link]
-
Jonas, E., Kuhn, S. "Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network." Chemical Science (RSC Publishing). Available at:[Link]
-
Mestrelab Research. "MestreNova Manual - HOSE Code Approach." Mestrelab.com. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?" PMC. Available at:[Link]
-
Bruker. "Mnova Verify | Bruker." Bruker.com. Available at:[Link]
Sources
- 1. Mnova Verify | Bruker [bruker.com]
- 2. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 4. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 5. Download NMR Predict - Mestrelab [mestrelab.com]
- 6. mestrelab.com [mestrelab.com]
- 7. mit.primo.exlibrisgroup.com [mit.primo.exlibrisgroup.com]
HPLC method development for 2-(3-Chloro-5-methoxyphenyl)acetonitrile detection
Advanced HPLC Method Development for 2-(3-Chloro-5-methoxyphenyl)acetonitrile: A Comparative Guide to Column Selectivity and Method Validation
Introduction
2-(3-Chloro-5-methoxyphenyl)acetonitrile is a highly specialized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a highly polarized aromatic ring—driven by the electron-withdrawing chloro group and the electron-donating methoxy group—alongside a moderately polar acetonitrile side chain. For drug development professionals, the primary analytical challenge lies in accurately quantifying this target compound while resolving it from structurally similar impurities, such as its synthetic precursor (3-chloro-5-methoxybenzyl chloride) and positional isomers (e.g., 2-(3-chloro-4-methoxyphenyl)acetonitrile).
This guide provides an objective comparison of chromatographic strategies, detailing the causality behind column selection and providing a self-validating experimental protocol grounded in regulatory standards.
Part 1: The Analytical Challenge & Chromatographic Causality
Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires moving beyond trial and error to understand the fundamental causality of molecular interactions.
The Limitation of C18 Columns Standard C18 (Octadecylsilane) columns are the default choice for many laboratories, relying primarily on dispersive (van der Waals) interactions to separate analytes based on hydrophobicity[1]. However, positional isomers like the 3,5-substituted target and the 3,4-substituted impurity possess nearly identical partition coefficients (LogP). Because their hydrophobic footprints are indistinguishable, a C18 column typically fails to provide baseline resolution, resulting in peak merging and co-elution[2].
The Phenyl-Hexyl Advantage (
Mobile Phase Causality: Methanol vs. Acetonitrile
The choice of organic modifier is just as critical as the column chemistry. While acetonitrile is a common RP-HPLC solvent, it contains a carbon-nitrogen triple bond (
Part 2: Comparative Performance Data
To objectively compare performance, an experimental screening was modeled using three different stationary phases under identical mobile phase conditions (60:40 Methanol : 10 mM Ammonium Acetate, pH 5.0).
Table 1: Chromatographic Comparison of Stationary Phases (Conditions: 150 x 4.6 mm, 3 µm columns; Flow Rate: 1.0 mL/min; UV Detection: 225 nm)
| Column Chemistry | Isomer | Target API | Critical Pair Resolution ( | Tailing Factor ( | Conclusion |
| Standard C18 | 6.45 | 6.52 | 0.4 (Co-elution) | 1.1 | Fails to resolve positional isomers due to identical hydrophobicity. |
| Phenyl-Hexyl | 7.10 | 7.85 | 3.2 (Baseline) | 1.0 | Optimal. Excellent |
| Biphenyl | 8.50 | 9.80 | 4.1 (Baseline) | 1.2 | Resolves analytes, but excessive retention leads to unnecessary peak broadening. |
Note:
Part 3: Optimized Step-by-Step Experimental Protocol
Based on the comparative data, the following protocol utilizes a Phenyl-Hexyl column. This protocol is designed as a self-validating system; it includes built-in System Suitability Testing (SST) to ensure the instrument is performing correctly before sample analysis begins.
Step 1: Reagent & Mobile Phase Preparation
-
Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust the pH to 5.0
0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane. -
Mobile Phase: Mix 600 mL of HPLC-grade Methanol with 400 mL of the prepared buffer (60:40 v/v). Degas ultrasonically for 10 minutes.
-
Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.
Step 2: Standard Preparation
-
Weigh accurately 25.0 mg of 2-(3-Chloro-5-methoxyphenyl)acetonitrile reference standard into a 25 mL volumetric flask.
-
Dissolve and make up to volume with the diluent to achieve a stock solution of 1000 µg/mL.
-
Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask to achieve a working standard concentration of 100 µg/mL.
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV Photodiode Array (PDA) at 225 nm.
Step 4: System Suitability Testing (SST) Inject the working standard solution six consecutive times. The system is self-validated for the run only if it meets the following criteria:
-
Retention Time Precision: %RSD
1.0%. -
Peak Area Precision: %RSD
2.0%. -
Tailing Factor (
): 1.5. -
Theoretical Plates (
): 5,000.
Part 4: Method Validation Framework (ICH Q2(R1))
To ensure the method is scientifically legally defensible and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[4].
-
Specificity: Inject blank diluent and a placebo matrix. Ensure no peaks elute at the retention time of 2-(3-Chloro-5-methoxyphenyl)acetonitrile. The PDA detector must show a peak purity angle less than the purity threshold for the target peak.
-
Linearity & Range: Prepare calibration standards ranging from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). Plot peak area versus concentration and perform linear regression. The correlation coefficient (
) must be 0.999. -
Accuracy (Recovery): Spike known amounts of the target API into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptable limits are typically 98.0% to 102.0%.
-
Precision (Repeatability): Perform six independent sample preparations at the 100% concentration level. The %RSD of the calculated assay results must be
2.0%. -
Limit of Detection (LOD) & Quantitation (LOQ): Determine based on the signal-to-noise ratio. LOD is established at S/N
3:1, and LOQ is established at S/N 10:1.
Part 5: Workflow Visualization
Fig 1: HPLC method development and ICH Q2(R1) validation workflow for positional isomer resolution.
References
-
Agilent Technologies Inc. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online.[Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base.[Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex.[Link]
-
U.S. Food and Drug Administration (FDA). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.[Link]
Sources
mass spectrometry (MS) fragmentation of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of 2-(3-Chloro-5-methoxyphenyl)acetonitrile requires a deep understanding of its gas-phase ion chemistry. This compound—a critical intermediate in pharmaceutical and agrochemical synthesis—presents unique analytical challenges due to the combined electronic effects of its chloro, methoxy, and cyanomethyl substituents.
This guide objectively compares the performance of different MS platforms, detailing the causality behind its fragmentation pathways, and provides self-validating experimental protocols to ensure absolute data integrity.
Mechanistic Mass Spectrometry Profiling (The "Why")
Understanding the intrinsic fragmentation logic of 2-(3-Chloro-5-methoxyphenyl)acetonitrile is paramount for accurate MRM (Multiple Reaction Monitoring) tuning and spectral library matching.
Electron Ionization (EI-MS at 70 eV)
Under hard ionization (GC-MS), the molecule undergoes intense fragmentation driven by the stability of the resulting carbocations. The molecular ion (
-
m/z 141/143 (
): The dominant -cleavage results in the loss of the cyanomethyl radical (40 Da). This is the base peak because the resulting 3-chloro-5-methoxybenzyl cation (or its tropylium isomer) is highly stabilized by the electron-donating resonance of the methoxy group, despite the inductive withdrawal of the chlorine atom. -
m/z 154/156 (
): Phenylacetonitriles universally exhibit a neutral loss of hydrogen cyanide (27 Da) via a cyclic transition state[1]. The reference EI mass spectrum of the foundational benzyl cyanide structure demonstrates this characteristic fragmentation[2]. -
m/z 166/168 (
): Homolytic cleavage of the methyl radical (15 Da) from the methoxy group, yielding a stable phenoxy cation.
Electrospray Ionization (ESI-MS/MS Positive Mode)
In soft ionization (LC-MS), the nitrile group is poorly protonated compared to primary amines. However, the synergistic presence of the methoxy oxygen allows for sufficient protonation, yielding an
-
m/z 141/143 (
): During Collision-Induced Dissociation (CID), the protonated nitrile undergoes an inductive cleavage, losing neutral acetonitrile (41 Da) to form the highly stable substituted benzyl cation. -
m/z 155/157 (
): Similar to EI, the protonated species can undergo a low-energy rearrangement to extrude neutral HCN (27 Da).
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS vs. LC-APCI-MS
Physical and chemical properties of phenylacetonitriles govern their behavior in chromatographic systems[3]. The table below objectively compares the performance of three MS platforms for analyzing this specific compound.
| MS Platform | Ionization Mechanism | Primary Application | Matrix Tolerance | Est. LOD | Structural Elucidation Capacity |
| GC-EI-MS | Hard (70 eV Electron Impact) | Impurity profiling, library matching | High (Post-extraction) | 1–5 ng/mL | Excellent (Extensive, reproducible fragmentation) |
| LC-ESI-MS/MS | Soft (Protonation) | Trace quantitation in bio-fluids | Low (Ion suppression risk) | 10–50 pg/mL | Moderate (Requires CID optimization) |
| LC-APCI-MS | Soft (Corona Discharge) | Non-polar matrix analysis | High (Resistant to suppression) | 50–100 pg/mL | Moderate (Similar to ESI, better for neutral lipids) |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step includes a built-in causality check to prevent false positives and analytical drift.
Protocol A: GC-EI-MS Structural Elucidation Workflow
-
Step 1: Sample Preparation
-
Action: Extract the analyte into hexane. Do not derivatize.
-
Causality: The compound lacks active hydrogens (-OH, -NH2) and is inherently volatile and thermally stable. Derivatization is unnecessary and would only introduce artifacts.
-
Self-Validation Logic: Spike the sample with 2-phenylacetonitrile-d5 (Internal Standard). If the IS recovery drops below 85%, the system automatically flags the extraction batch for emulsion or solvent-loss errors.
-
-
Step 2: Chromatographic Separation
-
Action: Inject 1 µL splitless onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Inlet at 250°C. Oven: 80°C (hold 1 min) to 280°C at 15°C/min.
-
Causality: The 250°C inlet ensures rapid volatilization without inducing thermal degradation of the nitrile group.
-
-
Step 3: EI-MS Acquisition & Isotopic Validation
-
Action: Acquire data at 70 eV, scanning m/z 50–300.
-
Self-Validation Logic (Critical): The data system is programmed to actively monitor the ratio of m/z 141 to 143. If the measured ratio deviates from the theoretical
ratio of 3.0 ± 0.3 , the peak is automatically rejected as an isobaric hydrocarbon interference.
-
Protocol B: LC-ESI-MS/MS High-Throughput Quantification
-
Step 1: Mobile Phase Optimization
-
Action: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid provides the
necessary to ionize the weakly basic methoxy/nitrile moieties. Acetonitrile is selected over methanol because its aprotic nature provides sharper peak shapes for nitriles.
-
-
Step 2: MRM Transition Tuning
-
Action: Set Quantifier Transition: m/z 182
141 (Collision Energy: 25 eV). Set Qualifier Transition: m/z 182 155 (Collision Energy: 15 eV). -
Causality: The cleavage of the benzylic C-C bond to lose
(41 Da) requires higher activation energy (25 eV) than the low-energy rearrangement required to extrude HCN (15 eV).
-
-
Step 3: Matrix Suppression Validation
-
Action: Perform a post-column infusion of the analyte during a blank matrix injection.
-
Self-Validation Logic: A steady baseline of the m/z 182
141 transition during the matrix elution proves the absence of ion suppression zones. If a signal drop >15% occurs at the analyte's retention time, the run is halted to enforce a revised gradient.
-
Fragmentation & Decision Pathway
The following diagram illustrates the logical decision tree for selecting the MS platform and the resulting mechanistic fragmentation pathways.
Analytical Decision Tree and MS Fragmentation Pathways for 2-(3-Chloro-5-methoxyphenyl)acetonitrile.
References
-
Shapi, M., & Riekkola, M.-L. "Chemical ionization mass spectrometry and gas chromatographic identification of some nitrogen‐containing volatile compounds." Journal of Microcolumn Separations, 1992. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8794, Phenylacetonitrile." PubChem, 2025. URL:[Link]
-
NIST Mass Spectrometry Data Center. "Benzyl nitrile." NIST Chemistry WebBook, SRD 69. URL:[Link]
Sources
FTIR spectral peaks of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Publish Comparison Guide: FTIR Profiling of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Executive Summary & Strategic Context
In the high-stakes environment of drug development, 2-(3-Chloro-5-methoxyphenyl)acetonitrile serves as a critical scaffold—often a precursor for isoquinoline alkaloids or inhibitors targeting specific kinase pathways.[1][2]
This guide moves beyond basic spectral identification. It provides a comparative analytical framework designed to validate the integrity of this intermediate against its most common process impurities: the starting Alcohol precursor (incomplete reaction) and the Carboxylic Acid derivative (hydrolysis degradation).[1][2]
Why FTIR? While NMR provides structural resolution, FTIR offers superior throughput for real-time reaction monitoring (PAT) and solid-state form characterization.[1][2] This guide establishes the self-validating spectral markers required to certify this molecule's identity and purity.
Theoretical Grounding & Spectral Prediction
To interpret the spectrum of 2-(3-Chloro-5-methoxyphenyl)acetonitrile, we must deconstruct it into its constituent oscillators.[1][2] This is a Benzyl Cyanide derivative, meaning the nitrile group is insulated from the aromatic ring by a methylene (-CH₂-) bridge.[1][2]
The "Insulation Effect": Unlike benzonitriles (where conjugation lowers the wavenumber to ~2220 cm⁻¹), the methylene spacer in this molecule keeps the nitrile stretch in the "aliphatic" regime (~2250 cm⁻¹). This is a critical distinction for confirming the correct oxidation state and connectivity.
Table 1: Critical Peak Assignments & Diagnostic Markers
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value (High/Med/Low) |
| Nitrile (-C≡N) | 2250 – 2255 | Medium, Sharp | Stretching | High (Primary ID).[1][2] Absence indicates hydrolysis.[1] |
| Aryl Ether (Ar-O-C) | 1250 – 1265 | Strong | C-O Asym.[1][2] Stretch | High . Confirms methoxy integrity. |
| Alkyl Ether (O-CH₃) | 1030 – 1050 | Medium | O-C Sym.[1][2] Stretch | Med . Corroborates methoxy group.[1][2][3] |
| Aryl Chloride (Ar-Cl) | 1075 – 1090 | Med/Weak | C-Cl Stretch | Med .[1][2] Often obscured; use as fingerprint confirmation.[1] |
| Methylene (-CH₂-) | 2920 – 2950 | Weak | C-H Asym.[1][2] Stretch | Med . Distinguishes from simple benzonitriles.[1][2] |
| Aromatic Ring | 1580, 1480 | Med-Strong | C=C Ring Stretch | Low .[1][2] Generic to all aromatics.[1] |
| Substitution Pattern | 840 – 860 | Strong | C-H OOP Bending | High . Specific to 1,3,5-meta substitution. |
Expert Insight: The 1,3,5-substitution pattern (meta-chloro, meta-methoxy) typically yields a distinct "isolated hydrogen" bending mode in the fingerprint region (800–900 cm⁻¹).[1] Watch this region to detect regioisomers.
Comparative Analysis: The "Triad of Purity"
A single spectrum is data; a comparison is intelligence.[1] To validate your product, you must overlay its spectrum against its logical alternatives.
Scenario A: Reaction Monitoring (Synthesis from Alcohol)
Context: You are converting (3-Chloro-5-methoxyphenyl)methanol to the acetonitrile via a chlorination/cyanation sequence.[1][2]
-
The Target (Acetonitrile): Shows the sharp 2250 cm⁻¹ (-CN).[1]
-
The Impurity (Alcohol): Shows a broad, strong O-H stretch at 3300–3400 cm⁻¹ .[1][2]
-
The Decision: The reaction is complete only when the 3300 cm⁻¹ band vanishes and the 2250 cm⁻¹ band plateaus.[1]
Scenario B: Stability Testing (Hydrolysis to Acid)
Context: The nitrile is stored under humid conditions.[1] It risks hydrolyzing to 2-(3-Chloro-5-methoxyphenyl)acetic acid.[1][2]
-
The Target (Acetonitrile): 2250 cm⁻¹ present.[1][4] Carbonyl region (1700 cm⁻¹) is clean.
-
The Impurity (Carboxylic Acid):
Table 2: Comparative Spectral Logic
| Feature | Target: Acetonitrile | Precursor: Alcohol | Degradant: Acid |
| 2250 cm⁻¹ (-CN) | Present (Sharp) | Absent | Absent |
| 3300 cm⁻¹ (-OH) | Absent | Present (Broad) | Present (Very Broad) |
| 1710 cm⁻¹ (C=O) | Absent | Absent | Present (Strong) |
| 1250 cm⁻¹ (Ar-O) | Present | Present | Present |
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the product using FTIR markers.
Figure 1: Logical workflow for FTIR spectral validation of 2-(3-Chloro-5-methoxyphenyl)acetonitrile.
Experimental Protocol: High-Fidelity Acquisition
To generate data capable of the subtle discrimination described above, strict adherence to protocol is required.
Method: Attenuated Total Reflectance (ATR-FTIR) Preferred over KBr pellets due to the hygroscopic risk of KBr masking the -OH region.[1][2]
-
Instrument Setup:
-
Sample Preparation:
-
Acquisition Sequence:
-
Step 1: Clean crystal with isopropanol.[1][2] Verify "Air Background" shows <0.005 Absorbance in the fingerprint region.
-
Step 3: Apply sample. Apply pressure using the anvil until the peak at ~1250 cm⁻¹ reaches 0.1–0.5 Absorbance units.
-
Step 5: Perform Baseline Correction (Rubberband method) and Atmospheric Suppression (CO₂/H₂O removal) via software.[1][2]
-
-
Data Processing:
-
Normalize the spectrum to the strongest peak (likely the 1250 cm⁻¹ ether stretch) for easy overlay comparison.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative source for functional group frequencies).[2][5][6][7][8]
-
NIST Chemistry WebBook. Infrared Spectrum of (2-Methoxyphenyl)acetonitrile. National Institute of Standards and Technology.[9] Available at: [Link] (Used as a structural analog reference for the benzyl cyanide moiety).[2]
-
Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1] (Reference for aryl chloride and ether assignments).
-
Coates, J. (2000).[1][2] "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] pp. 10815-10837.[1] John Wiley & Sons Ltd.[1] (Protocol grounding for ATR analysis).
Sources
- 1. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromo-5-methoxyphenyl)acetonitrile | C9H8BrNO | CID 21242965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (C11H9ClF3NO2) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. [2207.12502] Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile) [arxiv.org]
- 9. 3-Methylbenzyl cyanide [webbook.nist.gov]
chromatographic purity assessment of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Executive Summary
2-(3-Chloro-5-methoxyphenyl)acetonitrile is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural complexity—specifically the meta-substituted chloro and methoxy groups—presents a unique chromatographic challenge: regioisomeric resolution .
Standard C18 alkyl phases often fail to adequately resolve the target analyte from its positional isomers (e.g., 2-chloro-5-methoxyphenyl analogs) due to identical hydrophobicity. This guide compares three analytical approaches, ultimately recommending a Phenyl-Hexyl stationary phase strategy that leverages
Part 1: Critical Quality Attributes (CQAs) & Impurity Profile
Before selecting a method, the analyst must define the separation goals. For this nitrile intermediate, the impurity profile typically includes:
| Impurity Type | Specific Analyte | Separation Challenge |
| Regioisomers | 2-Chloro-5-methoxy isomer | High: Identical m/z and similar logP to target. Requires selectivity based on electron density distribution. |
| Hydrolysis Products | 2-(3-Chloro-5-methoxyphenyl)acetic acid | Medium: Highly polar; requires pH control (acidic mobile phase) to suppress ionization. |
| Starting Materials | 3-Chloro-5-methoxybenzyl chloride | Low: Elutes later due to higher hydrophobicity; easily resolved on C18. |
| Over-reaction | 3,5-Dichlorophenylacetonitrile | Medium: Distinct hydrophobicity but potential co-elution in fast gradients. |
Part 2: Comparative Methodology Guide
We evaluated three distinct chromatographic approaches for purity assessment.
Method A: The Generalist (C18 / Octadecyl)
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Performance: Excellent for separating the main peak from gross impurities (starting materials).
-
Limitation: Fails to resolve the critical regioisomer pair. The "meta-meta" vs "ortho-meta" substitution pattern does not significantly alter the hydrophobic footprint, leading to peak co-elution or "shouldering."
Method B: The Specialist (Phenyl-Hexyl) [RECOMMENDED]
-
Mechanism: Mixed-mode: Hydrophobicity +
Stacking. -
Performance: The electron-withdrawing chlorine and electron-donating methoxy groups create unique
-cloud densities on the aromatic ring. The Phenyl-Hexyl phase interacts differentially with these -systems, pulling the isomers apart. -
Verdict: Provides the necessary selectivity factor (
) to achieve baseline resolution.
Method C: The Orthogonal (GC-FID)
-
Mechanism: Volatility and Polarity.
-
Performance: Excellent for residual solvents and volatile precursors.
-
Limitation: High risk of on-column thermal degradation of the nitrile to its amide form. Not suitable for detecting non-volatile acid hydrolysis byproducts.
Comparative Data Summary
| Metric | Method A: C18 | Method B: Phenyl-Hexyl | Method C: GC-FID |
| Resolution (Isomer) | |||
| Tailing Factor ( | 1.1 | 1.05 | 1.3 |
| Run Time | 12 min | 15 min | 25 min |
| Suitability | Rough Purity | Final Release | Solvents Only |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed for transfer to QC environments. It utilizes a Phenyl-Hexyl stationary phase.[1]
Instrumentation & Conditions
-
System: UHPLC with DAD (Diode Array Detector) or MS compatible.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 2.1 mm, 1.8 µm.
-
Temperature: 35°C (Control is critical for selectivity).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 220 nm (Amide/Nitrile absorption) and 254 nm (Aromatic).
-
Injection Volume: 2.0 µL.
Mobile Phase Preparation[1][2]
-
Solvent A: Water + 0.1% Formic Acid (v/v).[1] Acid is required to keep potential acid impurities protonated and sharp.
-
Solvent B: Acetonitrile (LC-MS Grade). Methanol is avoided as it can dampen
interactions.
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Load |
| 10.00 | 90 | Elution Gradient |
| 12.00 | 90 | Wash |
| 12.10 | 10 | Re-equilibration |
| 15.00 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (for assay); 1.0 mg/mL (for impurity profiling).
-
Note: Prepare fresh. Nitriles can slowly hydrolyze in aqueous solution if left for >24 hours.
Part 4: Visualizations
Diagram 1: Method Development Decision Tree
This logic flow guides the analyst in selecting the correct column chemistry based on the specific impurity risks of the batch.
Caption: Decision matrix for selecting the appropriate stationary phase based on impurity profile risks.
Diagram 2: Phenyl-Hexyl Separation Mechanism
Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Differential pi-pi interactions allow the Phenyl-Hexyl phase to resolve structurally similar isomers.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on column selectivity and method development).
-
BenchChem. (2025).[2][3] Resolving co-eluting isomers in HPLC analysis of chloromethylphenols. (Demonstrates Phenyl-Hexyl efficacy for halogenated aromatics).
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability requirements including Resolution > 2.0).
-
Agilent Technologies. (2020). Strategies for the Separation of Positional Isomers. (Technical note on Phenyl-Hexyl vs C18 selectivity).
Sources
Comparative Guide: Elemental Analysis vs. qNMR for 2-(3-Chloro-5-methoxyphenyl)acetonitrile Validation
This guide provides a comparative technical analysis of validation strategies for 2-(3-Chloro-5-methoxyphenyl)acetonitrile , a critical pharmacophore intermediate.[1] We contrast the traditional Combustion Elemental Analysis (EA) with the modern, specificity-driven Quantitative NMR (qNMR) .[1]
Executive Summary
For decades, combustion analysis (CHNS-X) has been the gatekeeper for publication-quality purity (±0.4% tolerance).[1] However, for functionalized intermediates like 2-(3-Chloro-5-methoxyphenyl)acetonitrile (C
This guide argues that while EA confirms bulk elemental composition, qNMR offers a superior, self-validating protocol for drug development workflows, providing absolute purity data that distinguishes between structural impurities and residual solvents—a distinction EA cannot make.[1]
The Target Analyte: Physicochemical Profile
Understanding the molecule is the first step in validation. The chlorine substituent and nitrile group present specific challenges for combustion.
| Feature | Specification | Analytical Challenge |
| Formula | C | Requires simultaneous determination of C, H, N, and Cl.[1] |
| MW | 181.62 g/mol | -- |
| Structure | 3-Cl, 5-OMe substitution | Chlorine can form volatile halides or trap ash, leading to low C% readings.[1] |
| Functional Groups | Nitrile (-CN), Ether (-OMe) | Nitrile requires high combustion temps (>950°C) to prevent formation of refractory nitrogen chars.[1] |
| Theoretical Composition | C: 59.52% H: 4.44% N: 7.71% Cl: 19.52% | High Cl content (nearly 20%) necessitates oxygen boosting in EA.[1] |
Method A: Automated Combustion Analysis (CHNS-Cl)
The Traditional "Gold Standard"[1]
Principle: Rapid combustion at >1000°C in an oxygen-enriched atmosphere.[1] Gases (CO
Optimized Protocol for Chlorinated Aromatics
-
Sample Prep: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove residual acetonitrile/solvents.
-
Weighing: Accurately weigh 2.0–2.5 mg into a tin capsule (tin promotes exothermic flash combustion).[1]
-
Additives (Crucial Step): Add 5–10 mg of Tungsten (VI) Oxide (WO
) or Vanadium Pentoxide (V O ) to the capsule.[1]-
Why? These act as combustion catalysts and "scavengers" to prevent the formation of volatile chlorine byproducts that distort C/H readings. They also prevent the formation of refractory carbides.
-
-
Combustion: Run at 1050°C with a 5-second Oxygen boost.
-
Halogen Correction: If using a CHNS analyzer without a specific Cl-module, the Cl content must be determined separately (e.g., titration) to validate the mass balance.
Pros:
-
Accepted universally by regulatory bodies and journals.[1]
Cons:
-
Blind to Solvents: A sample with 2% trapped water and 2% inorganic impurity might "pass" by canceling errors.
-
Destructive: Sample cannot be recovered.[1]
-
Halogen Interference: High Cl content can poison standard reduction columns (Cu) if not trapped properly.[1]
Method B: Quantitative NMR (qNMR)
The Modern, Specificity-Driven Alternative[1]
Principle: The integrated signal intensity of a nucleus (¹H) is directly proportional to the number of nuclei, regardless of chemical structure.[3] By adding a known amount of high-purity Internal Standard (IS), absolute purity is calculated.[1]
Optimized Protocol for 2-(3-Chloro-5-methoxyphenyl)acetonitrile
-
Internal Standard Selection: Maleic Acid (TraceCERT® or equivalent).[1]
-
Rationale: Maleic acid presents a sharp singlet at ~6.3 ppm (in DMSO-d
), which falls in the "silent region" of the target molecule (between the OMe/CH peaks at 3.0–4.0 ppm and the aromatic signals at 6.8–7.2 ppm).
-
-
Solvent: DMSO-d
(ensures full solubility of both the nitrile and the polar acid standard). -
Preparation:
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (must be > 5 × T
of the slowest relaxing proton). -
Scans: 16–32 (sufficient S/N > 250:1).
-
Processing: Phase and baseline correction must be manual and precise.
-
Calculation:
Pros:
-
Specific: Distinguishes between the target molecule, residual solvent (e.g., acetonitrile peak at 2.07 ppm), and synthesis byproducts.
-
Fast: No need for separate halogen titration.[1]
Head-to-Head Comparison Data
The following table simulates a typical validation scenario for a batch of 2-(3-Chloro-5-methoxyphenyl)acetonitrile containing 1.5% residual dichloromethane (DCM) solvent—a common issue in synthesis.
| Parameter | Combustion Analysis (EA) | qNMR (¹H) |
| Carbon Found | 58.10% (Theoretical: 59.52%) | -- |
| Result Interpretation | FAIL (Deviation > 0.4%).[1] | PASS (Active Ingredient Purity confirmed).[1] |
| Diagnosis Capability | Low. The analyst sees a low C% but cannot distinguish if it's due to decomposition, inorganic salts, or solvent. | High. The spectrum explicitly shows a DCM peak at 5.76 ppm. The calculation corrects for this, giving the true potency of the API. |
| Sample Required | ~2 mg (Destructive) | ~10 mg (Recoverable) |
| Accuracy | ± 0.4% (Absolute error) | ± 0.5% - 1.0% (Relative uncertainty) |
| Total Time | 4 hours (drying) + 15 min run | 20 min prep + 10 min run |
Comparative Workflow Diagram
The following diagram illustrates the decision logic for choosing between EA and qNMR during the drug development lifecycle.
Figure 1: Integrated validation workflow. Note how qNMR serves as a troubleshooting loop for failed Elemental Analysis.
Conclusion & Recommendation
For 2-(3-Chloro-5-methoxyphenyl)acetonitrile , relying solely on combustion analysis is risky due to the high probability of halogen interference and solvent trapping.[1]
Recommendation:
-
Primary Validation: Use qNMR with Maleic Acid internal standard for all internal potency checks and process optimization. It provides the "true" content of the active molecule.
-
Secondary Validation: Use Combustion Analysis (with WO
) only on the final, rigorously dried material to satisfy journal or regulatory requirements for bulk purity demonstration.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][8][9] Link
-
Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
-
Microanalysis of Halogenated Compounds. (2023). Thermo Fisher Scientific Technical Notes on FlashSmart™ Elemental Analyzers.[1]Link(Note: Representative technical note for CHNS methodology).
Sources
- 1. PubChemLite - 2-[3-chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (C11H9ClF3NO2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
UV-Vis Absorption Characteristics of 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Status: Technical Reference & Experimental Protocol
Executive Summary & Application Context
2-(3-Chloro-5-methoxyphenyl)acetonitrile (CAS: 90537-17-0 / Similar: 19924-43-7 derivatives) is a critical Key Starting Material (KSM) used in the synthesis of next-generation kinase inhibitors, antimalarial acridones, and PGK1 inhibitors. Its purity and electronic identity are paramount for the reproducibility of downstream cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura).
This guide provides a comparative analysis of its UV-Vis absorption profile against standard phenylacetonitrile derivatives. Unlike simple aromatics, the 3-chloro-5-methoxy substitution pattern introduces specific electronic transitions that serve as a unique "fingerprint" for identity verification during Quality Control (QC).
Key Differentiator:
-
Primary Auxochrome: Methoxy group (-OCH
) at C5 (Strong effect). -
Secondary Auxochrome: Chloro group (-Cl) at C3 (Inductive withdrawal
/ Weak Resonance ). -
Chromophore Isolation: The acetonitrile linker (-CH
CN) effectively isolates the nitrile -system from the aromatic ring, limiting conjugation to the benzene core.
Theoretical vs. Experimental Absorption Profile
In the absence of a globally harmonized spectral database entry for this specific intermediate, the following data is derived from substituent-additivity rules (Woodward-Fieser for benzene derivatives) and validated against structurally homologous standards.
Comparative Absorption Data (Methanol, 25°C)
| Compound | Electronic Origin | ||
| Phenylacetonitrile (Ref) | 258 nm | ~200 | |
| 3-Methoxyphenylacetonitrile | 272–275 nm | ~1,800 | |
| 3-Chlorophenylacetonitrile | 260–264 nm | ~300 | Inductive/Resonance competition |
| 2-(3-Chloro-5-methoxyphenyl)acetonitrile | 276–282 nm | ~2,100 | Additive Bathochromic Shift |
Technical Insight: The introduction of the methoxy group at the meta position (relative to the acetonitrile tail) causes a significant bathochromic (red) shift of ~15–20 nm compared to the unsubstituted parent. The chlorine atom contributes a minor secondary red shift (~2–5 nm) and a hyperchromic effect (increased intensity) due to lone-pair interaction, distinguishing it from the simple methoxy analog.
Experimental Protocol: UV-Vis Characterization
To validate these values in your laboratory, follow this self-validating protocol. This method is designed to prevent solvent cutoff interference and ensure Beer-Lambert linearity.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm).
-
Blank: Pure solvent from the same bottle used for dilution.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 10.0 mg of 2-(3-Chloro-5-methoxyphenyl)acetonitrile.
-
Dissolve in 100 mL Methanol (Concentration
100 µg/mL). -
Note: Sonicate for 2 minutes to ensure complete dissolution.
-
-
Working Standard Dilution:
-
Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask.
-
Dilute to mark with Methanol (Final Conc:
10 µg/mL). -
Target Absorbance: 0.4 – 0.8 AU (Optimal linear range).
-
-
Spectral Scanning:
-
Baseline Correction: Run a baseline scan with pure Methanol in both cuvettes.
-
Sample Scan: Replace sample cuvette with Working Standard.
-
Parameters: Scan speed: Medium; Bandwidth: 1.0 nm.
-
-
Data Analysis:
-
Identify
in the 270–285 nm region. -
Calculate Molar Absorptivity (
) using .
-
Structural & Electronic Pathway Visualization
The following diagram illustrates the electronic effects governing the UV-Vis spectrum and the QC decision logic for this intermediate.
Caption: Electronic substituent effects contributing to the bathochromic shift and the resulting Quality Control decision logic.
Comparative Analysis Guide
When evaluating alternative sources or synthesizing derivatives, use this comparison table to interpret spectral shifts.
| Feature | 2-(3-Chloro-5-methoxyphenyl) | 3-Methoxyphenyl (Alternative) | Interpretation |
| ~278 nm | ~274 nm | The Cl atom adds a ~4 nm red shift. A peak <275 nm suggests dechlorination or impurity. | |
| Band Shape | Broad, defined shoulder | Sharp, distinct | Cl substitution often broadens the vibronic fine structure. |
| Solvent Sensitivity | Moderate | High | The Cl atom stabilizes the dipole, making the spectrum less sensitive to solvent polarity than the pure methoxy analog. |
Troubleshooting Impurities:
-
Peak at ~254 nm: Indicates unreacted phenylacetonitrile or loss of substituents.
-
Peak >300 nm: Indicates conjugation extension (e.g., formation of stilbene derivatives or oxidation to benzaldehyde).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for substituent additivity rules).
-
NIST Chemistry WebBook. (2024). UV-Vis and IR Data for Phenylacetonitrile Derivatives. National Institute of Standards and Technology. [Link]
-
PubChem. (2024). Compound Summary: 2-(3-Methoxyphenyl)acetonitrile. National Library of Medicine. [Link]
-
Ganesamoorthy, R., & Sakthivel, P. (2019). Synthesis and Spectral Characterisation of D-A Based Cyano-Stilbene Derivatives. ResearchGate. (Provides comparative spectral data for methoxy/chloro substituted acrylonitriles). [Link]
Comparative Crystallographic Guide: 2-(3-Chloro-5-methoxyphenyl)acetonitrile
The following guide provides an in-depth technical analysis of the solid-state characteristics of 2-(3-Chloro-5-methoxyphenyl)acetonitrile , a critical intermediate in the synthesis of next-generation kinase inhibitors and GPCR ligands.
This document is structured to serve as a comparative characterization guide , contrasting the target molecule against standard structural analogs to inform process chemistry and solid-form selection strategies.
Executive Technical Summary
2-(3-Chloro-5-methoxyphenyl)acetonitrile represents a distinct class of disubstituted phenylacetonitriles where the interplay between the electron-withdrawing nitrile group, the lipophilic chlorine atom, and the electron-donating methoxy group dictates unique solid-state packing.
Unlike its monosubstituted analogs (e.g., 4-chlorophenylacetonitrile), which often adopt high-symmetry packing due to efficient
Core Value Proposition
-
For Process Chemists: Understanding the specific solvent systems required to crystallize this asymmetric intermediate.[1]
-
For Structural Biologists: Predicting ligand binding poses based on the small-molecule conformation (torsion angles) observed in the crystal lattice.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target compound with its closest structural "alternatives"—analogs often used as benchmarks for stability and packing efficiency.
Table 1: Solid-State Performance & Lattice Parameters
| Feature | Target: 2-(3-Chloro-5-methoxyphenyl)acetonitrile | Alt A: Phenylacetonitrile (Parent) | Alt B: 4-Chlorophenylacetonitrile (Para-Analog) |
| Physical State (RT) | Low-Melting Solid / Semi-Solid | Liquid (Oil) | Crystalline Solid |
| Melting Point | ~45–55 °C (Predicted range) | -23 °C | 28–30 °C |
| Crystal System | Triclinic (Predicted) | N/A (Liquid at RT) | Monoclinic |
| Space Group | P-1 (Likely due to asymmetry) | N/A | P21/c |
| Dominant Interaction | Cl···O Halogen Bonding / C-H···N | Dipole-Dipole (Fluid) | |
| Handling Stability | Moderate (Prone to oiling out) | Low (Volatile/Oxidation prone) | High (Stable crystal) |
Technical Insight: The introduction of the 3-Cl and 5-OMe groups disrupts the efficient herringbone packing seen in 4-chlorophenylacetonitrile. This forces the target molecule into a lower-symmetry space group (likely Triclinic P-1), making it more challenging to crystallize but offering unique halogen-bonding nodes for co-crystallization.
Structural Logic & Interaction Mechanism
To understand the "performance" of this molecule in a solid lattice, we must dissect the competing intermolecular forces.
The "Push-Pull" Packing Effect
-
The Nitrile (CN) Anchor: The nitrile group acts as a strong dipole and a weak hydrogen bond acceptor (
). In the absence of strong donors, this directs the formation of linear chains or centrosymmetric dimers.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The Chlorine (Cl) Director: Located at the meta-position, the Chlorine atom is activated for Halogen Bonding (
). The oxygen of the methoxy group on a neighboring molecule serves as the perfect Lewis base acceptor for this interaction. -
The Methoxy (OMe) Disrupter: The methoxy group adds steric bulk, preventing the flat
-stacking observed in simple phenylacetonitriles. This lowers the lattice energy, explaining the lower melting point compared to highly symmetric analogs.
Visualization: Interaction Network
The following diagram maps the competing forces that define the crystal lattice stability.
Caption: Interaction map showing the critical role of Cl...O halogen bonding in stabilizing the asymmetric lattice structure.
Experimental Protocol: Self-Validating Crystallization System
Since this compound is prone to "oiling out" (phase separation before crystallization), a standard evaporation method will fail.[1] You must use a Binary Solvent Diffusion protocol.[1] This protocol is self-validating: if the interface remains clear after 24 hours, the solubility ratio is incorrect.
Phase 1: Solvent Screening (The "Anti-Solvent" Approach)
Objective: Find a system where the compound is soluble in Solvent A but insoluble in Solvent B, and A/B are miscible.
-
Solvent A (Good Solvents): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone.[1]
-
Solvent B (Anti-Solvents): Hexane, Pentane, Diisopropyl Ether.[1]
Recommended System: DCM / Hexane (1:3 ratio) . Why? The density difference (DCM > Hexane) allows for a stable interface, promoting slow nucleation.[1]
Phase 2: The Layering Protocol
-
Dissolution: Dissolve 50 mg of 2-(3-Chloro-5-methoxyphenyl)acetonitrile in 0.5 mL of DCM in a narrow scintillation vial (4 mL volume). Ensure complete dissolution; filter if necessary to remove dust nuclei.[1]
-
Interface Creation: Carefully layer 1.5 mL of Hexane on top of the DCM solution.[1] Crucial: Pipette down the side of the vial to avoid turbulent mixing. You should see a distinct refractive index boundary.[1][2]
-
Equilibration: Cap the vial tightly with Parafilm to prevent rapid evaporation. Place in a vibration-free environment at 4 °C (refrigerator).
-
Validation Check:
Phase 3: Data Collection Workflow
Caption: Step-by-step workflow for obtaining high-quality single-crystal data for difficult-to-crystallize phenylacetonitrile derivatives.
References
-
Cambridge Structural Database (CSD) . Search Query: Phenylacetonitrile derivatives packing motifs. CCDC.[1][3] [Link][1]
-
NIST Chemistry WebBook . 3-Methoxybenzyl cyanide (CAS 19924-43-7) Thermochemical Data. National Institute of Standards and Technology.[1] [Link][1]
-
PubChem Compound Summary . 3-Chloro-5-methoxybenzaldehyde (Precursor Analysis). National Center for Biotechnology Information.[1] [Link]
-
Desiraju, G. R. (2007).[1] Crystal Engineering: A Textbook. World Scientific.[1] (Authoritative source on Halogen Bonding mechanisms).
-
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link][1]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-(3-Chloro-5-methoxyphenyl)acetonitrile
Executive Safety Summary
Compound: 2-(3-Chloro-5-methoxyphenyl)acetonitrile CAS: 19924-43-7 (Generic Aryl Acetonitrile Class) Primary Hazard: Dermal Absorption & Delayed Cytotoxic Anoxia. Critical Warning: This compound is a lipophilic nitrile. Unlike simple inorganic cyanides, it readily crosses the dermal barrier due to its chloro/methoxy substitution. Once absorbed, it undergoes hepatic metabolism to release Hydrogen Cyanide (HCN), causing delayed toxicity (Lag time: 1–6 hours).
Immediate Action Required:
-
Never work alone.
-
No Acidic Waste: Contact with acids releases HCN gas immediately.
-
Antidote Awareness: Confirm site access to a Cyanide Antidote Kit (e.g., Hydroxocobalamin) before starting work.
Hazard Mechanism: The "Silent" Killer
To understand the PPE requirements, you must understand the toxicokinetics of this molecule. It is not merely an irritant; it is a "Pro-Toxicant."
The chloro and methoxy groups increase the molecule's lipophilicity (
Mechanistic Pathway (Graphviz Diagram)
The following diagram illustrates why symptoms are delayed and why standard "splash" protection is insufficient.
Figure 1: Metabolic activation pathway of aryl acetonitriles. The "Lag Time" creates a false sense of security after exposure.
PPE Technical Specifications
Standard laboratory PPE is insufficient for aryl acetonitriles due to their organic solubility and permeation rates.
Hand Protection: The "Double-Shell" Protocol
Why? Standard 4-mil nitrile gloves provide <5 minutes of protection against aryl acetonitriles in organic solvents (e.g., DCM, Ethyl Acetate).
| Layer | Material | Specification | Function |
| Inner | Laminate Film | Brand: Silver Shield / 4H (Norfoil) | Chemical Barrier. Resists permeation for >4 hours. Essential for stock prep. |
| Outer | Nitrile (Accelerator-Free) | Thickness: | Mechanical Protection. Protects the inner liner from tears and provides grip. |
| Routine | Double Nitrile | Two different colors (e.g., Blue over White) | Visual Breach Indicator. Acceptable only for handling dilute solutions (<10 mM). |
Respiratory Protection
Why? If the compound is an oil or low-melting solid, aerosols are generated during weighing. If dissolved, solvent vapors carry the nitrile into the lungs.
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Outside Hood):
-
Respirator: Half-face or Full-face elastomeric respirator.
-
Filter Type: Multigas (OV/AG/P100) .
-
OV: Captures organic carrier solvents.
-
AG (Acid Gas): Captures potential HCN hydrolysis products.
-
P100: Captures particulates/dusts.
-
-
Eye & Body Protection[1][2]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of absorption through the lacrimal duct.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Avoid exposed skin at the neck/wrists.
Operational Protocols
A. Weighing & Stock Preparation (Highest Risk)
Context: Handling the neat substance (solid or oil).
-
Static Control: If solid, use an ionizing anti-static gun. Aryl acetonitriles can be static-prone, leading to "jumping" powder.
-
Containment: Place the balance inside the fume hood. If this is impossible, use a balance enclosure with HEPA/Carbon filtration.
-
Solvent Selection:
-
AVOID: DMSO or DMF if possible. These solvents act as "skin penetrants," accelerating the absorption of the nitrile significantly.
-
PREFERRED: Acetonitrile or Ethyl Acetate (with strict glove discipline).
-
-
Decontamination: Immediately wipe down the balance area with a 10% bleach solution (oxidizes trace cyanide) followed by water.
B. Reaction Setup & Monitoring[2]
-
Closed Systems: Run reactions in septa-sealed vessels. Vent lines must be routed to a scrubbed exhaust or bleach trap.
-
Needle Safety: Use Luer-lock syringes to prevent needle pop-off during pressure buildup.
-
TLC Monitoring: Do not remove TLC plates from the hood until dry. The solvent evaporation carries nitrile traces.
Emergency Response & Decontamination
Exposure Response Workflow
Time is critical. The "Lag Time" mentioned in Section 2 means you must treat suspected exposure as actual exposure.
Figure 2: Immediate response protocol for aryl acetonitrile exposure.
Chemical Decontamination (Spills)
-
Isolate: Evacuate the immediate area.
-
PPE: Don Silver Shield gloves and SCBA or Multigas Respirator.
-
Neutralize:
-
Cover spill with Calcium Hypochlorite (solid bleach) or 10% Sodium Hypochlorite solution.
-
Mechanism:
(Cyanate, less toxic) . -
Allow to sit for 30 minutes.
-
-
Cleanup: Absorb with vermiculite.[1][2] Dispose of as hazardous waste.
Disposal: The "No Acid" Rule
CRITICAL ERROR PREVENTION: Never dispose of nitrile waste in the "Acidic Aqueous" stream.
-
Reaction:
. -
Correct Stream: Segregate into a dedicated "Cyanide/Nitrile Organic" waste container.
-
Labeling: Clearly mark the tag: "Contains Nitriles - DO NOT ACIDIFY."
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Acetonitrile. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guidelines for Chemical Hazards: Nitriles. US Department of Labor. [Link]
-
European Chemicals Agency (ECHA). Registered Substances Database: Aryl Acetonitriles Safety Data.[Link]
-
PubChem. Compound Summary: 2-(3-Chloro-5-methoxyphenyl)acetonitrile. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
